Cenderitide
Description
Structure
2D Structure
Properties
CAS No. |
507289-11-4 |
|---|---|
Molecular Formula |
C158H264N48O51S3 |
Molecular Weight |
3748.3 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C158H264N48O51S3/c1-17-82(12)123(201-132(233)90(37-26-47-169-157(164)165)187-138(239)100(61-121(222)223)193-137(238)97(58-81(10)11)190-129(230)88(35-22-24-45-160)185-134(235)95(56-79(6)7)180-116(216)64-173-127(228)98(59-86-32-19-18-20-33-86)192-144(245)108(75-258)182-118(218)66-171-125(226)87(34-21-23-44-159)184-141(242)105(72-210)197-135(236)94(55-78(4)5)178-114(214)63-161)149(250)175-68-117(217)181-103(70-208)140(241)188-91(43-53-260-16)131(232)196-102(69-207)128(229)174-65-115(215)179-93(54-77(2)3)126(227)172-67-119(219)183-109(76-259)154(255)206-52-31-42-113(206)148(249)198-106(73-211)142(243)191-96(57-80(8)9)136(237)186-89(36-25-46-168-156(162)163)130(231)195-101(62-122(224)225)153(254)205-51-30-40-111(205)145(246)189-92(38-27-48-170-158(166)167)152(253)204-50-29-41-112(204)146(247)194-99(60-120(220)221)133(234)176-83(13)151(252)203-49-28-39-110(203)147(248)199-107(74-212)143(244)202-124(85(15)213)150(251)200-104(71-209)139(240)177-84(14)155(256)257/h18-20,32-33,77-85,87-113,123-124,207-213,258-259H,17,21-31,34-76,159-161H2,1-16H3,(H,171,226)(H,172,227)(H,173,228)(H,174,229)(H,175,250)(H,176,234)(H,177,240)(H,178,214)(H,179,215)(H,180,216)(H,181,217)(H,182,218)(H,183,219)(H,184,242)(H,185,235)(H,186,237)(H,187,239)(H,188,241)(H,189,246)(H,190,230)(H,191,243)(H,192,245)(H,193,238)(H,194,247)(H,195,231)(H,196,232)(H,197,236)(H,198,249)(H,199,248)(H,200,251)(H,201,233)(H,202,244)(H,220,221)(H,222,223)(H,224,225)(H,256,257)(H4,162,163,168)(H4,164,165,169)(H4,166,167,170)/t82-,83-,84-,85+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-/m0/s1 |
InChI Key |
YZEJNKFJIYNYMP-MGAVOHMASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Cenderitide's Role in Cyclic GMP (cGMP) Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenderitide, a chimeric natriuretic peptide, represents a novel therapeutic agent with a unique mechanism of action centered on the activation of the cyclic guanosine monophosphate (cGMP) signaling pathway. This technical guide provides an in-depth exploration of this compound's core pharmacology, focusing on its interaction with natriuretic peptide receptors and the subsequent activation of cGMP. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and potentially investigating this promising molecule.
This compound is a 37-amino acid peptide engineered by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP), a peptide originally isolated from the venom of the green mamba snake.[1][2] This unique chimeric structure confers upon this compound the ability to act as a dual agonist, targeting both natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B).[1][2] This dual agonism is a key differentiator from endogenous natriuretic peptides, which typically exhibit greater selectivity for one receptor type. The activation of these receptors, which are particulate guanylyl cyclases (pGCs), leads to the intracellular conversion of guanosine triphosphate (GTP) to cGMP, a critical second messenger involved in a myriad of physiological processes.[3][4]
Signaling Pathway of this compound-Mediated cGMP Activation
The fundamental mechanism of action of this compound involves its binding to and activation of NPR-A and NPR-B. These receptors possess an extracellular ligand-binding domain, a transmembrane domain, and an intracellular domain with guanylyl cyclase activity.
The binding of this compound to the extracellular domains of NPR-A and NPR-B induces a conformational change in the receptors, leading to the activation of their intracellular guanylyl cyclase domains. This activation catalyzes the conversion of GTP to cGMP. The elevated intracellular cGMP levels then exert a range of downstream effects through the activation of cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs). These downstream effects are tissue-specific and are responsible for the therapeutic benefits observed with this compound, including vasodilation, natriuresis, and inhibition of cardiac fibrosis.[1][3]
Quantitative Data on cGMP Activation
The following tables summarize the quantitative data available on the activation of cGMP by this compound from both in vitro and in vivo studies.
In Vitro cGMP Production in HEK293 Cells
This table presents data from a study where Human Embryonic Kidney (HEK) 293 cells were engineered to overexpress either human NPR-A or NPR-B. The cells were then treated with this compound, and the resulting cGMP production was measured.
| Cell Line | Treatment | cGMP Production (pmol/mL) |
| HEK293 (NPR-A) | Vehicle | 5 |
| HEK293 (NPR-A) | This compound | 237 |
| HEK293 (NPR-B) | Vehicle | 4 |
| HEK293 (NPR-B) | This compound | 321 |
Data from in vitro studies on HEK293 cells overexpressing human natriuretic peptide receptors.[4]
In Vivo Plasma and Urinary cGMP Levels in Heart Failure Patients
This table summarizes the results from a clinical trial in patients with stable chronic heart failure who received a four-hour infusion of this compound.
| Parameter | Placebo (Baseline) | This compound (Baseline) | Placebo (4 hours) | This compound (4 hours) |
| Plasma cGMP (pmol/mL) | 3.7 ± 1.3 | 3.9 ± 0.9 | 3.6 ± 1.0 | 8.8 ± 1.3 |
| Urinary cGMP (pmol/min) | - | 845.4 ± 279.7 | - | 2176.5 ± 1002.5 |
Data are presented as mean ± SEM.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effect on cGMP activation.
In Vitro cGMP Activation Assay in HEK293 Cells
This protocol describes the steps to measure this compound-induced cGMP production in HEK293 cells overexpressing NPR-A or NPR-B.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
For transfection, cells are seeded in 6-well plates and transfected with plasmids encoding human NPR-A or NPR-B using a suitable transfection reagent according to the manufacturer's protocol. Stable cell lines overexpressing the receptors can also be generated.
2. Cell Treatment:
-
After reaching confluency, the cells are washed with serum-free medium.
-
Cells are then incubated with various concentrations of this compound or vehicle control in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent cGMP degradation.
3. Cell Lysis and cGMP Measurement:
-
Following incubation, the medium is aspirated, and the cells are lysed with an appropriate lysis buffer (e.g., 0.1 M HCl).
-
The cell lysates are then collected, and the intracellular cGMP concentration is determined using a commercially available cGMP radioimmunoassay (RIA) kit, following the manufacturer's instructions.
Measurement of Plasma and Urinary cGMP in Clinical Studies
This protocol outlines the general procedure for collecting and analyzing plasma and urine samples for cGMP measurement in a clinical setting.
1. Sample Collection:
-
Plasma: Whole blood is collected in tubes containing a suitable anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -80°C until analysis.
-
Urine: Urine samples are collected over a specified period. To prevent enzymatic degradation of cGMP, a preservative may be added, and the samples are stored at -20°C or lower.
2. Sample Preparation:
-
Plasma and urine samples may require a purification step, such as solid-phase extraction, to remove interfering substances before the cGMP assay.
3. cGMP Radioimmunoassay (RIA):
-
The cGMP concentration in the prepared plasma and urine samples is quantified using a competitive RIA.
-
In this assay, a known amount of radiolabeled cGMP competes with the unlabeled cGMP in the sample for a limited number of binding sites on a cGMP-specific antibody.
-
The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
-
A standard curve is generated using known concentrations of cGMP, and the concentration in the unknown samples is determined by interpolation from this curve.
Conclusion
This compound's dual agonism of NPR-A and NPR-B, leading to robust activation of the cGMP signaling pathway, underscores its potential as a therapeutic agent for cardiovascular diseases, particularly heart failure. The quantitative data from both in vitro and in vivo studies provide strong evidence for its mechanism of action. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacological properties of this compound and its role in cGMP-mediated physiological responses. Further research into the specific binding kinetics and the full spectrum of downstream signaling events will continue to elucidate the therapeutic promise of this novel chimeric peptide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the diuretic properties of Cenderitide at a molecular level
For Immediate Release
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the molecular mechanisms underpinning the diuretic properties of Cenderitide, a novel chimeric natriuretic peptide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex signaling pathways to facilitate a comprehensive understanding of this compound's mode of action.
Introduction: this compound as a Novel Diuretic Agent
This compound is a synthetic peptide engineered by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to C-type natriuretic peptide (CNP). This unique structure allows it to dually activate two types of natriuretic peptide receptors: natriuretic peptide receptor-A (NPR-A) and natriuretic peptide receptor-B (NPR-B). This dual agonism is central to its diuretic and natriuretic effects, offering a promising therapeutic strategy for conditions such as heart failure.[1]
Molecular Mechanism of Action
This compound exerts its diuretic and natriuretic effects primarily through the activation of NPR-A and NPR-B in the renal tubules. This receptor engagement triggers a cascade of intracellular events, culminating in increased sodium and water excretion.
Receptor Binding and cGMP Production
Upon binding to NPR-A and NPR-B, this compound stimulates the intrinsic guanylyl cyclase activity of these receptors. This leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger in this pathway. In vitro studies using human embryonic kidney (HEK293) cells overexpressing these receptors have demonstrated this compound's potent ability to stimulate cGMP production.[1]
Downstream Signaling: Modulation of Renal Ion Transporters
The elevated intracellular cGMP levels activate cGMP-dependent protein kinase II (cGK II), also known as protein kinase G II (PKG II).[2][3] cGK II is expressed in the proximal tubules and juxtaglomerular cells of the kidney.[2][3] The activation of cGK II is believed to modulate the activity of key ion transporters in the renal tubules, including the epithelial sodium channel (ENaC) and the Na-K-ATPase pump.
While the precise downstream signaling from cGK II to these transporters is an area of ongoing research, it is hypothesized that phosphorylation events initiated by cGK II lead to a reduction in sodium reabsorption. Studies on atrial natriuretic peptide (ANP), which also signals through cGMP, have shown inhibition of ENaC activity.[4][5] This inhibition reduces the influx of sodium from the tubular fluid into the epithelial cells. Furthermore, ANP has been demonstrated to inhibit Na-K-ATPase, the pump responsible for extruding sodium from the cell into the interstitium.[6][7] This concerted inhibition of sodium entry and exit at the tubular epithelial cells leads to increased sodium concentration in the tubular fluid, promoting water retention in the tubules through osmosis and resulting in diuresis and natriuresis.
Quantitative Data on Diuretic and Natriuretic Effects
The diuretic and natriuretic efficacy of this compound has been quantified in both preclinical and clinical studies.
In Vitro cGMP Production
| Cell Line | Receptor Overexpressed | This compound Effect on cGMP Production | Reference |
| HEK293 | Human NPR-A | Potent activation | [1] |
| HEK293 | Human NPR-B | Potent activation | [1] |
Preclinical In Vivo Data (Normal Canines)
| Parameter | Baseline | This compound Infusion | Fold Change/Increase | Reference |
| Plasma cGMP | - | - | 5-fold greater than CNP | [1] |
| Urinary cGMP Excretion | - | Markedly increased | - | [1] |
| Net Renal cGMP Generation | - | Markedly increased | - | [1] |
| Natriuresis | - | Increased | - | [1] |
| Diuresis | - | Increased | - | [1] |
| Glomerular Filtration Rate (GFR) | - | Increased | - | [1] |
Clinical Data (Human Studies)
In a study with stable heart failure patients, a 4-hour intravenous infusion of this compound was shown to be safe and well-tolerated.[1][8]
| Parameter | Placebo Group (4h) | This compound Group (4h) | Key Findings | Reference |
| Plasma cGMP | No significant change | Significantly increased | This compound activates its target receptors in humans. | [1][9] |
| Urinary cGMP Excretion | No significant change | Significantly increased | Confirms renal target engagement and cGMP production. | [1][9] |
| Blood Pressure | No significant change | No significant change | This compound has a favorable safety profile with minimal hypotensive effects. | [1] |
| Natriuresis | No significant change | No significant change | Lack of natriuresis in this study may be due to the short infusion duration or the withholding of diuretics. Further dose-ranging and longer-duration studies are warranted. | [1][8] |
| Diuresis | No significant change | No significant change | Similar to natriuresis, the short study duration might have influenced this outcome. | [1][8] |
| Glomerular Filtration Rate (GFR) | Preserved | Preserved/Increased (in patients with baseline GFR < 65 ml/min/1.73m²) | This compound appears to have a beneficial or neutral effect on renal filtration. | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the investigation of this compound.
In Vitro cGMP Production Assay in HEK293 Cells
Objective: To quantify the ability of this compound to stimulate cGMP production in cells overexpressing human NPR-A or NPR-B.
Methodology:
-
Cell Culture: HEK293 cells are cultured in appropriate media and transfected with plasmids encoding either human NPR-A or NPR-B.
-
Stimulation: Transfected cells are incubated with varying concentrations of this compound for a defined period.
-
Lysis and cGMP Measurement: Cells are lysed, and the intracellular cGMP concentration is determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: cGMP levels are normalized to total protein content, and dose-response curves are generated to determine the potency (EC50) of this compound.
In Vivo Diuresis and Natriuresis Studies in a Canine Model
Objective: To assess the diuretic, natriuretic, and renal hemodynamic effects of this compound in a large animal model.
Methodology:
-
Animal Preparation: Healthy mongrel dogs are anesthetized, and catheters are placed for drug infusion, blood sampling, and urine collection.
-
Hemodynamic Monitoring: Arterial and venous pressures are continuously monitored.
-
Renal Function Measurement: Glomerular filtration rate (GFR) is measured by inulin clearance. Renal blood flow can be assessed using an electromagnetic flow probe.
-
Experimental Protocol: Following a baseline stabilization period, a continuous intravenous infusion of this compound is administered at a specified dose and duration.
-
Sample Collection: Timed urine samples are collected to measure urine volume and electrolyte concentrations (sodium, potassium). Blood samples are drawn to measure plasma electrolytes, inulin, and cGMP levels.
-
Data Analysis: Changes in urine flow rate, sodium excretion rate, GFR, and other hemodynamic parameters from baseline are calculated and compared to a control group receiving a vehicle infusion.
Conclusion and Future Directions
This compound demonstrates significant diuretic and natriuretic properties at the molecular level through its dual activation of NPR-A and NPR-B and subsequent cGMP-mediated signaling. This leads to the modulation of key renal ion transporters, resulting in increased sodium and water excretion. Preclinical and early clinical data support its potential as a novel therapeutic for conditions characterized by fluid overload, such as heart failure.
Future research should focus on elucidating the precise downstream signaling cascade from cGK II to ENaC and Na-K-ATPase. Furthermore, comprehensive dose-ranging studies in human populations are necessary to fully characterize the dose-response relationship for its diuretic and natriuretic effects and to establish optimal therapeutic dosing regimens. The favorable safety profile, particularly the minimal impact on blood pressure, positions this compound as a promising candidate for further clinical development.
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endogenous or overexpressed cGMP-dependent protein kinases inhibit cAMP-dependent renin release from rat isolated perfused kidney, microdissected glomeruli, and isolated juxtaglomerular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of type II cGMP-dependent protein kinase in rat kidney is regulated by dehydration and correlated with renin gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENaC is regulated by natriuretic peptide receptor-dependent cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial Natriuretic Peptide and the Epithelial Sodium Channel Contribute to Spinal Cord Injury-Induced Polyuria in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atrial natriuretic peptide modulates sodium and potassium-activated adenosine triphosphatase through a mechanism involving cyclic GMP and cyclic GMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Assay for Measuring Cenderitide-Induced cGMP Production
References
- 1. mdpi.com [mdpi.com]
- 2. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and functional expression of the natriuretic peptide system in human lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. arborassays.com [arborassays.com]
- 14. cloud-clone.com [cloud-clone.com]
Application Notes and Protocols for Studying Cenderitide Receptor Activation in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cenderitide and its Mechanism of Action
This compound (CD-NP) is a novel, chimeric natriuretic peptide engineered for the potential treatment of heart failure.[1] It is a 37-amino acid peptide created by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP), a venom-derived peptide.[1] This unique structure allows this compound to function as a dual agonist, activating both natriuretic peptide receptor-A (NPR-A, also known as particulate guanylyl cyclase-A or pGC-A) and natriuretic peptide receptor-B (NPR-B, or pGC-B).[1]
The activation of these receptors by this compound stimulates the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger molecule.[2][3] The elevation of intracellular cGMP levels mediates a range of beneficial physiological effects. Activation of NPR-A is associated with natriuresis (sodium excretion) and diuresis (water excretion), helping to reduce cardiac load. Activation of NPR-B is linked to anti-proliferative and anti-fibrotic effects, which can mitigate the adverse cardiac remodeling seen in heart failure.[1]
HEK293 (Human Embryonic Kidney 293) cells are a widely used in vitro model system for studying the activity of natriuretic peptides like this compound. These cells can be transiently or stably transfected to overexpress specific receptors, such as NPR-A and NPR-B, making them an ideal platform for dissecting the specific signaling pathways activated by dual agonists.[1] Studies have elegantly demonstrated that this compound activates both pGC-A and pGC-B in HEK293 cells that selectively overexpress each receptor type.[1]
This compound Signaling Pathway
The binding of this compound to NPR-A or NPR-B on the cell surface of HEK293 cells initiates a signaling cascade that results in the production of intracellular cGMP. This second messenger then activates downstream effectors, such as cGMP-dependent protein kinases (PKG), to elicit a cellular response.
Caption: this compound signaling pathway in HEK293 cells.
Experimental Workflow for Studying this compound Activity
A typical workflow for assessing the activation of this compound receptors in HEK293 cells involves cell culture and transfection, treatment with this compound, and subsequent measurement of the downstream signaling response, such as cGMP production or reporter gene expression.
Caption: General experimental workflow for this compound studies.
Data Presentation
Table 1: Dose-Response of this compound on cGMP Production in NPR-A Overexpressing HEK293 Cells
| This compound Concentration (nM) | cGMP Production (pmol/well) - Replicate 1 | cGMP Production (pmol/well) - Replicate 2 | cGMP Production (pmol/well) - Replicate 3 | Mean cGMP Production (pmol/well) | Standard Deviation |
| 0 (Basal) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| EC50 (nM) |
Table 2: Dose-Response of this compound on cGMP Production in NPR-B Overexpressing HEK293 Cells
| This compound Concentration (nM) | cGMP Production (pmol/well) - Replicate 1 | cGMP Production (pmol/well) - Replicate 2 | cGMP Production (pmol/well) - Replicate 3 | Mean cGMP Production (pmol/well) | Standard Deviation |
| 0 (Basal) | |||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 | |||||
| 1000 | |||||
| EC50 (nM) |
Experimental Protocols
Protocol 1: cGMP Enzyme Immunoassay (EIA)
This protocol is adapted from commercially available cGMP EIA kits and is suitable for measuring intracellular cGMP levels in HEK293 cells following treatment with this compound.
Materials:
-
HEK293 cells (parental or overexpressing NPR-A/NPR-B)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
0.1 M HCl
-
Phosphate-Buffered Saline (PBS)
-
cGMP EIA Kit (commercially available)
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of cGMP.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the respective wells. Include a vehicle-only control (basal level).
-
Incubate for 10-30 minutes at 37°C.
-
-
Cell Lysis and cGMP Extraction:
-
Aspirate the medium.
-
Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.
-
Incubate for 10-20 minutes at room temperature with gentle shaking.
-
Centrifuge the plate at 600 x g for 10 minutes to pellet cell debris.
-
-
cGMP Measurement:
-
Carefully collect the supernatant (cell lysate).
-
Perform the cGMP EIA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples (cell lysates) to the antibody-coated plate.
-
Adding the cGMP-enzyme conjugate.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding the substrate and incubating for color development.
-
Stopping the reaction and measuring the absorbance on a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration against the this compound concentration and determine the EC50 value using non-linear regression analysis.
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to indirectly measure receptor activation by quantifying the expression of a reporter gene (luciferase) under the control of a cGMP-responsive promoter element, the cAMP response element (CRE), which can also be activated by the cGMP/PKG pathway.
Materials:
-
HEK293 cells
-
Expression vectors for NPR-A or NPR-B
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the desired natriuretic peptide receptor (NPR-A or NPR-B) expression vector and the CRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization of transfection efficiency.
-
After 24 hours, trypsinize the transfected cells and seed them into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well.
-
Incubate for another 24 hours.
-
-
Cell Treatment:
-
Gently aspirate the culture medium.
-
Replace with serum-free medium and incubate for 4-6 hours to reduce basal reporter activity.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add the this compound dilutions to the wells.
-
Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol. This typically involves adding the luciferase reagent directly to the wells, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10-15 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
-
Luminescence Measurement:
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter (if used).
-
Calculate the fold induction of luciferase expression compared to the vehicle-treated control.
-
Plot the fold induction against the this compound concentration and determine the EC50 value.
-
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (CD-NP), a novel peptide designed to activate both guanylyl cyclase B and A, activates the second messenger cGMP, suppresses aldosterone, and preserves GFR without reducing blood pressure in a proof-of-concept study in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Continuous Subcutaneous Infusion of Cenderitide in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of continuous subcutaneous infusion of Cenderitide in a rat model of cardiac fibrosis and diastolic dysfunction. The information is compiled from peer-reviewed research and standard laboratory procedures.
Introduction to this compound
This compound (also known as CD-NP) is a novel chimeric natriuretic peptide engineered to be a dual activator of natriuretic peptide receptors NPR-A and NPR-B.[1][2][3] This dual agonism is designed to combine the beneficial renal-enhancing and aldosterone-suppressing effects of NPR-A activation with the potent anti-proliferative and anti-fibrotic properties of NPR-B activation, while minimizing hypotension.[2][3] In a rat model of cardiac fibrosis induced by unilateral nephrectomy, a two-week continuous subcutaneous infusion of this compound has been shown to attenuate the development of cardiac fibrosis and preserve diastolic function. The underlying mechanism involves the generation of the second messenger cyclic guanosine monophosphate (cGMP), which leads to the suppression of the pro-fibrotic hormone aldosterone and the inhibition of fibroblast proliferation and collagen synthesis.[1][4]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of a two-week continuous subcutaneous infusion of this compound (170 ng/kg/min) in a rat model of unilateral nephrectomy (UNX). The data is presented as mean ± SEM.
Table 1: Echocardiographic Parameters of Diastolic and Systolic Function
| Parameter | Sham + Vehicle | UNX + Vehicle | UNX + this compound |
| Diastolic Function | |||
| dSR-E (1/s) | 6.5 ± 0.3 | 4.8 ± 0.2 | 6.2 ± 0.4† |
| dSR-A (1/s) | 4.5 ± 0.2 | 5.8 ± 0.3 | 4.7 ± 0.3† |
| dSR-E/A Ratio | 1.4 ± 0.1 | 0.8 ± 0.05* | 1.3 ± 0.1† |
| Systolic Function | |||
| Ejection Fraction (%) | 78 ± 2 | 75 ± 3 | 79 ± 2 |
| sS (%) | -22 ± 1 | -20 ± 1 | -23 ± 1 |
| sSR (1/s) | -5.0 ± 0.2 | -4.5 ± 0.3 | -5.2 ± 0.3 |
*p<0.05 vs Sham + Vehicle; †p<0.05 vs UNX + Vehicle. Data estimated from figures in Martin et al., 2012.
Table 2: Cardiac Fibrosis and Neurohormonal Activation
| Parameter | Sham + Vehicle | UNX + Vehicle | UNX + this compound |
| LV Fibrosis (%) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.0 ± 0.3† |
| Plasma Aldosterone (pg/mL) | 250 ± 50 | 550 ± 75 | 280 ± 60† |
*p<0.05 vs Sham + Vehicle; †p<0.05 vs UNX + Vehicle. Data estimated from figures in Martin et al., 2012.
Experimental Protocols
The following are detailed protocols for the key experiments involved in studying the continuous subcutaneous infusion of this compound in a rat model of cardiac fibrosis.
Protocol 1: Unilateral Nephrectomy (UNX) in Rats
This protocol describes the surgical procedure to induce a model of cardiac fibrosis through mild renal insufficiency.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, retractors, suture)
-
Sterile saline
-
Analgesics (e.g., buprenorphine)
-
Warming pad
Procedure:
-
Anesthetize the rat using an approved anesthetic protocol.
-
Shave and sterilize the skin on the left flank.
-
Make a small flank incision to expose the left kidney.
-
Gently exteriorize the kidney and ligate the renal artery, vein, and ureter with a single suture.
-
Excise the kidney.
-
Close the muscle layer and skin with sutures or surgical clips.
-
Administer post-operative analgesia and monitor the animal during recovery on a warming pad.
Protocol 2: Continuous Subcutaneous Infusion of this compound via Osmotic Mini-pump
This protocol details the preparation and implantation of an osmotic mini-pump for the continuous delivery of this compound.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or phosphate-buffered saline)
-
Osmotic mini-pumps (e.g., Alzet Model 2ML2 for 2-week infusion)
-
Anesthetic
-
Surgical instruments
-
Analgesics
Procedure:
-
Pump Preparation:
-
Prepare a sterile solution of this compound in the chosen vehicle at a concentration calculated to deliver the target dose (170 ng/kg/min) based on the pump's flow rate and the average weight of the rats.
-
Fill the osmotic mini-pumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration to ensure immediate delivery upon implantation.
-
-
Pump Implantation:
-
Anesthetize the rat.
-
Shave and sterilize the skin on the back, between the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic mini-pump into the pocket.
-
Close the incision with sutures or surgical clips.
-
Administer post-operative analgesia and monitor the animal's recovery.
-
Protocol 3: Quantification of Cardiac Fibrosis using Picrosirius Red Staining
This protocol describes the histological method to assess the level of collagen deposition in the heart.
Materials:
-
Formalin-fixed, paraffin-embedded heart tissue sections
-
Picrosirius red stain solution
-
Microscope with polarizing filters
-
Image analysis software
Procedure:
-
Deparaffinize and rehydrate the heart tissue sections.
-
Stain the sections with Picrosirius red solution.
-
Dehydrate the sections and mount with a coverslip.
-
Visualize the stained sections under a microscope with cross-polarized light, where collagen will appear bright red or yellow.
-
Capture images of multiple random fields from the left ventricle.
-
Use image analysis software to quantify the percentage of the tissue area that is positively stained for collagen.
Protocol 4: Measurement of Plasma Aldosterone
This protocol outlines the use of an enzyme-linked immunosorbent assay (ELISA) to measure plasma aldosterone levels.
Materials:
-
Rat plasma samples
-
Aldosterone ELISA kit
-
Microplate reader
Procedure:
-
Collect blood samples from the rats in EDTA-containing tubes and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Thaw the plasma samples and perform the aldosterone ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the aldosterone concentration based on the standard curve.
Visualizations
This compound Signaling Pathway
Caption: this compound dual receptor activation and downstream anti-fibrotic effects.
Experimental Workflow
Caption: Workflow for studying continuous this compound infusion in a rat model.
References
Application Notes: Assessing Glomerular Filtration Rate (GFR) Following Cenderitide Infusion
These application notes provide a comprehensive overview and detailed protocols for assessing the impact of Cenderitide, a novel chimeric natriuretic peptide, on the glomerular filtration rate (GFR). This document is intended for researchers, scientists, and drug development professionals engaged in preclinical or clinical evaluation of this compound's renal effects.
Introduction
This compound is a dual-acting peptide engineered by combining the C-terminal of C-type natriuretic peptide (CNP) with the N-terminal of Dendroaspis natriuretic peptide (DNP). It simultaneously targets natriuretic peptide receptor-A (NPR-A) and NPR-B, which are key regulators of cardiovascular and renal function. The activation of these receptors stimulates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This signaling cascade promotes vasodilation, natriuresis, and diuresis, which are critical physiological responses for regulating blood pressure and fluid balance. Given its mechanism of action, accurately quantifying this compound's effect on GFR is essential for understanding its renal pharmacology and therapeutic potential.
This compound Signaling Pathway
This compound exerts its effects by binding to and activating both NPR-A and NPR-B receptors on the surface of target cells, such as those in the kidneys and vasculature. This binding initiates an intracellular signaling cascade that is central to its physiological function.
Caption: this compound signaling pathway via NPR-A/B receptors.
Protocol: GFR Assessment via Continuous Inulin Infusion
The gold-standard method for accurately measuring GFR is through the clearance of an exogenous filtration marker like inulin. Inulin is freely filtered by the glomerulus and is neither secreted nor reabsorbed by the renal tubules. This protocol details the constant infusion method to determine GFR before and after this compound administration.
Experimental Workflow
The overall experimental process involves a baseline stabilization period, followed by baseline measurements, this compound infusion, and subsequent post-infusion measurements to determine the change in renal function.
Caption: Experimental workflow for GFR assessment.
Detailed Methodologies
1. Subject Preparation:
-
Animal Models: Anesthetize the subject (e.g., rat, dog) following approved institutional guidelines. Place the animal on a heated surgical table to maintain body temperature.
-
Catheterization: Surgically place catheters in the jugular vein (for infusions), carotid artery (for blood sampling and blood pressure monitoring), and bladder (for urine collection).
2. Inulin Infusion Protocol:
-
Priming Dose: Administer an intravenous bolus (priming dose) of inulin to rapidly achieve the desired plasma concentration. The dose should be calculated based on the subject's body weight and estimated volume of distribution.
-
Continuous Infusion: Immediately following the priming dose, start a continuous intravenous infusion of inulin at a constant rate to maintain a stable plasma concentration.
-
Equilibration: Allow for an equilibration period of at least 60 minutes after starting the infusion to ensure inulin concentration reaches a steady state in the plasma.
3. Sample Collection:
-
Baseline Period: After equilibration, collect two to three consecutive timed urine samples (e.g., 20-30 minutes each). At the midpoint of each urine collection period, collect a blood sample from the arterial catheter.
-
This compound Administration: Begin the intravenous infusion of this compound at the desired dose. The inulin infusion should continue at the same constant rate.
-
Post-Infusion Period: Following the start of the this compound infusion, repeat the timed urine and midpoint blood sampling procedure at specified intervals (e.g., 0-30 min, 30-60 min, 60-90 min post-infusion) to assess the dynamic changes in GFR.
4. Sample Analysis:
-
Accurately measure the volume of each urine sample.
-
Centrifuge blood samples to separate plasma.
-
Determine the concentration of inulin in all plasma and urine samples using a validated analytical method (e.g., colorimetric assay or HPLC).
5. GFR Calculation:
-
GFR is calculated using the standard clearance formula: GFR = (U_in x V) / P_in Where:
-
U_in = Concentration of inulin in the urine.
-
V = Urine flow rate (urine volume / collection time).
-
P_in = Concentration of inulin in the plasma.
-
Data Presentation
The collected data should be organized to clearly demonstrate the effects of this compound on renal hemodynamics.
Table 1: Example Renal Hemodynamic Data Before and After this compound Infusion
| Parameter | Baseline (Pre-infusion) | 0-30 min Post-Cenderitide | 30-60 min Post-Cenderitide |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 95 ± 4 | 92 ± 5 |
| Urine Flow Rate (mL/min) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.8 ± 0.3 |
| Plasma Inulin (mg/mL) | 0.25 ± 0.02 | 0.24 ± 0.02 | 0.25 ± 0.03 |
| Urine Inulin (mg/mL) | 30.0 ± 2.5 | 36.0 ± 3.0 | 40.0 ± 3.5 |
| Calculated GFR (mL/min) | 96.0 ± 8.0 | 120.0 ± 10.0 | 128.0 ± 11.0 |
Data are presented as mean ± standard error. This table contains representative data for illustrative purposes.
Table 2: Summary of this compound Effects on Key Renal Parameters
| Parameter | Variable | Description | Expected Change with this compound |
| Glomerular Filtration Rate | GFR | Rate of fluid filtration from glomerular capillaries. | Increase |
| Urine Flow Rate | V | Volume of urine produced per unit time. | Increase (Diuresis) |
| Urinary Sodium Excretion | U_Na * V | Rate of sodium excretion in urine. | Increase (Natriuresis) |
| Filtration Fraction | FF = GFR / RPF | Proportion of renal plasma flow that is filtered. | Variable |
| Renal Blood Flow | RBF | Blood flow through the kidneys. | Increase / No Change |
RPF = Renal Plasma Flow
Cell culture studies of Cenderitide's effects on human cardiac fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts and deposition of extracellular matrix (ECM), is a primary contributor to cardiac stiffness and heart failure. Cenderitide (CD-NP) is a novel chimeric natriuretic peptide engineered to combat these pathological processes. It is composed of C-type natriuretic peptide (CNP) fused to the C-terminus of Dendroaspis natriuretic peptide (DNP).[1][2][3] This unique structure allows this compound to function as a dual agonist, activating both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors.[1][3] This dual activation triggers an increase in the intracellular second messenger, cyclic guanosine monophosphate (cGMP), which mediates the peptide's anti-fibrotic effects.[2]
In cell culture studies involving human cardiac fibroblasts (HCFs), this compound has demonstrated potent anti-proliferative and anti-fibrotic properties.[1][4] It effectively inhibits fibroblast proliferation and collagen synthesis, proving superior to native peptides like BNP or CNP in reducing collagen production.[1] These attributes make this compound a significant therapeutic candidate for targeting and potentially reversing cardiac fibrosis.[1]
This compound's Anti-Fibrotic Signaling Pathway
This compound exerts its effects by binding to natriuretic peptide receptors pGC-A and pGC-B on the surface of cardiac fibroblasts. This binding activates the guanylyl cyclase domain of the receptors, leading to the conversion of GTP to cGMP. The subsequent rise in intracellular cGMP concentration is central to mediating the downstream anti-fibrotic actions, which include the inhibition of pathways responsible for fibroblast proliferation and collagen synthesis.[1][2]
Caption: this compound signaling cascade in cardiac fibroblasts.
Summary of Experimental Data
Quantitative data from in vitro studies highlights this compound's ability to suppress key fibrotic activities in human cardiac fibroblasts.
| Parameter Measured | Cell Type | Treatment | Result | Reference |
| DNA Synthesis | Human Cardiac Fibroblasts (HCF) | This compound (0.0037 µg/mL to 37 µg/mL) | Statistically significant suppression of DNA synthesis.[5] | [5] |
| Cell Proliferation | Hypertrophic HCF | This compound released from films | Inhibition of HCF proliferation.[5] | [5] |
| Intracellular cGMP Production | Human Cardiac Fibroblasts (HCF) | This compound | Verified bioactivity through elevated cGMP production.[4][5] | [4][5] |
| Collagen Production | Human Cardiac Fibroblasts (HCF) | This compound vs. BNP and CNP | This compound was superior in inhibiting collagen production.[1] | [1] |
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound on human cardiac fibroblasts (HCFs) in a cell culture setting.
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-Eluting Film for Potential Cardiac Patch Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Cenderitide Subcutaneous Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the subcutaneous delivery of Cenderitide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chimeric natriuretic peptide designed for the potential treatment of heart failure.[1] It is a 37-amino acid peptide created by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to the full C-type natriuretic peptide (CNP) structure.[1][2][3] This unique structure allows this compound to act as a dual agonist, activating both natriuretic peptide receptor-A (NPR-A) and NPR-B.[1] Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), leading to two primary effects: natriuresis and diuresis (via NPR-A) and antifibrotic and antiproliferative responses (via NPR-B).[1]
Q2: What are the main challenges associated with the subcutaneous delivery of this compound?
A2: Like many therapeutic peptides, the subcutaneous delivery of this compound faces several challenges:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in the subcutaneous tissue. The primary enzyme responsible for the degradation of natriuretic peptides is neprilysin (NEP).[4][5] this compound has been engineered to be more resistant to NEP degradation compared to native natriuretic peptides like ANP and CNP.[6]
-
Bioavailability: Achieving consistent and adequate bioavailability after subcutaneous injection can be challenging due to local degradation and clearance. However, studies in canines have shown good subcutaneous bioavailability for this compound.
-
Formulation Stability: Peptides can be unstable in aqueous solutions, prone to aggregation, oxidation, and hydrolysis.[7] Proper formulation, including pH optimization and the use of stabilizing excipients, is crucial.[7][8]
-
High Concentration Issues: For subcutaneous delivery, a high concentration of the peptide in a small volume is often required, which can lead to issues with viscosity and solubility.
Q3: How is the bioactivity of this compound measured in experiments?
A3: The primary method for assessing the bioactivity of this compound is by measuring the downstream second messenger, cyclic guanosine monophosphate (cGMP).[2][9][10][11] Increased cGMP levels in plasma, urine, or cell culture supernatants following this compound administration indicate successful receptor activation.[10][12][11]
Troubleshooting Guides
Issue 1: Low or Inconsistent Bioactivity (Reduced cGMP Levels)
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | - Improper Storage: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C for long-term storage) in a desiccated environment. Avoid repeated freeze-thaw cycles. - Formulation Instability: Prepare fresh solutions of this compound for each experiment using a validated, sterile buffer. Consider the use of stabilizing excipients if stability issues are suspected.[8] The optimal pH for stability should be determined, but a near-neutral pH is often a good starting point.[13] - Enzymatic Degradation: If working with cell cultures or in vivo models, consider the presence of proteases like neprilysin. While this compound is more resistant, high local concentrations of proteases could still lead to degradation. |
| Suboptimal Assay Conditions | - Cell Line Responsiveness: Confirm that the cell line used in your in vitro assay expresses functional NPR-A and NPR-B receptors. - Assay Sensitivity: Ensure your cGMP assay is sensitive enough to detect changes at the expected concentrations of this compound. - Incubation Time: Optimize the incubation time of this compound with your cells or the time of sample collection in animal studies to capture the peak cGMP response. |
| Incorrect Dosing or Administration | - Inaccurate Concentration: Verify the concentration of your this compound stock solution. - Improper Injection Technique: For in vivo studies, ensure proper subcutaneous injection technique to deliver the full dose into the subcutaneous space. Refer to the detailed experimental protocol below. |
Issue 2: Poor Subcutaneous Bioavailability in Animal Models
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | - High Viscosity: If using a high concentration of this compound, the formulation may be too viscous for efficient absorption. Consider optimizing the formulation to reduce viscosity. - Precipitation at Injection Site: The pH and buffer composition of the formulation can influence solubility at the physiological pH of the subcutaneous space. Ensure the formulation remains soluble upon injection. |
| Injection Technique | - Injection Site: The choice of injection site can influence absorption. The loose skin over the neck or flank is a common and effective site in rodents.[13] Rotate injection sites if administering repeated doses.[14] - Injection Volume: Large injection volumes can cause local tissue distension and may not be absorbed efficiently. Adhere to recommended maximum injection volumes for the animal model being used. |
| Animal Model-Specific Factors | - Species Differences: Be aware that bioavailability can vary between species. - Animal Health: Ensure animals are healthy, as underlying conditions could affect drug absorption and metabolism. |
Data Presentation
Table 1: Subcutaneous Bioavailability of this compound in Healthy Canines
| Parameter | Intravenous (IV) Bolus (10 µg/kg) | Subcutaneous (SQ) Bolus (40 µg/kg) |
| Peak Plasma this compound Level | 8843 ± 3259 pg/mL (at 0.5 min) | 2200 ± 393 pg/mL (at 40 min) |
| Time to Peak Plasma Level | 0.5 minutes | 40 minutes |
| Duration of Increased Plasma Levels | 0.5 to 10 minutes | 10 to 90 minutes |
| Peak Plasma cGMP Level | 90 ± 7 pmol/mL (at 20 min) | 94 ± 6 pmol/mL (at 60 min) |
| Duration of Increased cGMP Levels | 2 to 90 minutes | 20 to 180 minutes |
| Estimated Bioavailability (SQ vs. IV) | - | 72 ± 9% |
Data adapted from a study in healthy mongrel dogs.
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in Rodents
1. Materials:
-
Lyophilized this compound
-
Sterile, non-pyrogenic vehicle (e.g., saline, phosphate-buffered saline (PBS))
-
Sterile insulin syringes with appropriate gauge needles (e.g., 27-30G)
-
Alcohol swabs
-
Animal restraining device (if necessary)
2. Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound with the appropriate volume of sterile vehicle to achieve the desired final concentration. Gently swirl the vial to dissolve the peptide completely. Avoid vigorous shaking.
-
Animal Preparation: Acclimatize the animal to handling prior to the injection day. Weigh the animal to determine the correct injection volume.
-
Injection Site Selection: The preferred site for subcutaneous injection in rodents is the loose skin over the dorsal (back) area, between the shoulder blades.[13]
-
Injection Technique:
-
Gently restrain the animal.
-
Lift a fold of skin at the injection site.
-
Insert the needle, bevel up, at a 45-degree angle into the base of the skin tent, ensuring it enters the subcutaneous space and not the underlying muscle or intradermal layer.
-
Gently aspirate to ensure a blood vessel has not been punctured. If blood appears in the syringe hub, withdraw the needle and choose a new site.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad if necessary.
-
-
Post-injection Monitoring: Monitor the animal for any signs of distress or local reaction at the injection site.
Protocol 2: In Vitro cGMP Bioassay
1. Materials:
-
Cells expressing NPR-A and NPR-B receptors (e.g., HEK293 cells transfected with the receptors, primary cardiac fibroblasts)
-
Cell culture medium
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
Commercial cGMP enzyme immunoassay (EIA) kit
2. Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Wash the cells with serum-free medium. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to inhibit cGMP degradation.
-
This compound Stimulation: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Measurement: Determine the cGMP concentration in the cell lysates using the commercial EIA kit, following the manufacturer's protocol.
-
Data Analysis: Normalize the cGMP concentration to the protein concentration in each well. Plot the cGMP concentration against the this compound concentration to generate a dose-response curve.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Natriuretic Peptides and the Significance of Neprilysin in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 8. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. help.honehealth.com [help.honehealth.com]
Cenderitide Technical Support Center: In Vitro Experimentation Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful use of Cenderitide in in vitro experiments. This guide includes frequently asked questions (FAQs) and troubleshooting advice to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a chimeric natriuretic peptide, engineered by fusing the C-terminus of Dendroaspis natriuretic peptide (DNP) to the full C-type natriuretic peptide (CNP) structure.[1] This design allows this compound to act as a dual agonist for natriuretic peptide receptors A (NPR-A) and B (NPR-B).[1] Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which in turn mediates various cellular responses.[2][3] The dual receptor activation gives this compound a unique profile of anti-fibrotic, anti-proliferative, and renal-enhancing properties.[1][2]
Q2: How should I reconstitute and store lyophilized this compound?
A2: For optimal performance and stability, proper reconstitution and storage of lyophilized this compound are critical. While specific stability data for this compound is not extensively published, the following guidelines are based on best practices for peptide handling.[4][5]
-
Reconstitution:
-
Before opening, gently tap the vial to ensure all lyophilized powder is at the bottom.
-
Reconstitute the peptide in a sterile, neutral buffer such as phosphate-buffered saline (PBS) at pH 7.4. For some applications, sterile water can be used.
-
To dissolve, gently swirl or roll the vial. Avoid vigorous shaking or vortexing, as this can cause aggregation and degradation of the peptide.
-
-
Storage:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.[4][5]
-
Reconstituted Solution: Aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), the solution can be kept at 2-8°C.[5]
-
Q3: What are the recommended effective concentrations of this compound for in vitro assays?
A3: The optimal concentration of this compound will vary depending on the specific cell type and assay. However, based on published studies, the following concentration ranges can be used as a starting point for your experiments.
| In Vitro Assay | Cell Type | Effective Concentration Range | Reference |
| cGMP Production | HEK293 cells overexpressing NPR-A or NPR-B | 10⁻⁹ M to 10⁻⁶ M | [2] |
| Inhibition of Cardiac Fibroblast Proliferation | Human Cardiac Fibroblasts (HCF) | Not explicitly stated, but likely in the nanomolar to micromolar range. | [6] |
| Inhibition of Collagen Production | Human Cardiac Fibroblasts (HCF) | Not explicitly stated, but this compound was found to be superior to BNP or CNP. | [2] |
Troubleshooting Guide
Problem 1: Low or no cGMP production in response to this compound treatment.
| Possible Cause | Suggested Solution |
| Improper peptide handling: this compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot reconstituted this compound into single-use vials and store at -80°C. Avoid repeated freezing and thawing. |
| Incorrect cell line: The cell line used may not express sufficient levels of NPR-A or NPR-B. | Use a cell line known to express natriuretic peptide receptors, such as HEK293 cells transfected with NPR-A or NPR-B, or primary cardiac fibroblasts. |
| Suboptimal assay conditions: The incubation time or concentration of this compound may not be optimal. | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. |
| Phosphodiesterase (PDE) activity: PDEs can rapidly degrade cGMP. | Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cGMP degradation. |
Problem 2: Inconsistent results in cardiac fibroblast proliferation assays.
| Possible Cause | Suggested Solution |
| Variability in primary cells: Primary cardiac fibroblasts can have high batch-to-batch variability. | Use cells from the same passage number and ensure consistent cell seeding density across experiments. |
| Serum concentration: Serum contains growth factors that can mask the inhibitory effect of this compound. | Reduce the serum concentration in your culture medium during the experiment or use a serum-free medium if possible. |
| TGF-β1 activity: The activity of the pro-fibrotic stimulus, TGF-β1, may vary. | Use a consistent source and lot of TGF-β1. Perform a dose-response curve for TGF-β1 to ensure you are using a concentration that induces a robust proliferative response. |
| Peptide instability in media: this compound may degrade in the cell culture medium over long incubation periods. | Consider refreshing the medium with freshly prepared this compound during long-term experiments. However, specific data on this compound's half-life in cell culture media is not readily available. |
Experimental Protocols
Protocol 1: cGMP Production Assay in HEK293 Cells
This protocol is adapted from studies investigating the cGMP-stimulating effects of this compound in HEK293 cells overexpressing natriuretic peptide receptors.[2]
-
Cell Culture: Culture HEK293 cells stably transfected with either human NPR-A or NPR-B in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed the cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells once with a pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution [HBSS] containing a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
This compound Treatment: Add this compound at various concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M) to the wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
Cell Lysis: Terminate the reaction by aspirating the medium and adding 0.1 M HCl to lyse the cells.
-
cGMP Measurement: Determine the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
Protocol 2: Inhibition of TGF-β1-Induced Cardiac Fibroblast Proliferation
This protocol provides a general framework for assessing the anti-proliferative effects of this compound on cardiac fibroblasts.
-
Cell Culture: Culture primary human cardiac fibroblasts (HCFs) in fibroblast growth medium.
-
Cell Seeding: Seed HCFs in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add a pro-proliferative stimulus, such as TGF-β1 (e.g., 10 ng/mL), to the wells (except for the negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Proliferation Assessment: Measure cell proliferation using a standard method such as the BrdU incorporation assay or a resazurin-based viability assay.
Visualizations
This compound Signaling Pathway
Caption: this compound activates NPR-A and NPR-B, leading to cGMP production and downstream cellular effects.
Experimental Workflow for cGMP Assay
Caption: A typical workflow for measuring intracellular cGMP levels in response to this compound.
Troubleshooting Decision Tree for Low cGMP Signal
Caption: A decision tree to troubleshoot experiments with unexpectedly low cGMP signals.
References
- 1. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cenderitide Dose-Ranging Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and executing dose-ranging studies for Cenderitide (CD-NP). This compound is a chimeric natriuretic peptide engineered to co-activate natriuretic peptide receptor-A (NPR-A) and NPR-B, offering potential therapeutic benefits in cardiovascular diseases like heart failure.[1][2][3][4] This guide addresses common experimental challenges through detailed troubleshooting guides, FAQs, standardized protocols, and data summaries to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as CD-NP, is a 37-amino acid designer natriuretic peptide.[5][6] It is a fusion of C-type natriuretic peptide (CNP) and the C-terminus of Dendroaspis natriuretic peptide (DNP).[1][3][7] This chimeric structure allows it to act as a dual agonist, activating both particulate guanylyl cyclase-A (pGC-A) and pGC-B receptors.[1][3][8][9] Activation of these receptors increases the intracellular concentration of the second messenger cyclic guanosine monophosphate (cGMP), which mediates its therapeutic effects, including vasodilation, natriuresis, diuresis, and inhibition of cardiac fibrosis.[2][6][10]
Q2: What are the key pharmacodynamic markers to measure in a this compound study?
A2: The primary pharmacodynamic marker for this compound is the level of cyclic guanosine monophosphate (cGMP) in plasma and urine, as it directly reflects the activation of pGC-A and pGC-B receptors.[1][7][11] Other important markers include urinary sodium excretion (natriuresis), urine flow rate (diuresis), glomerular filtration rate (GFR), and blood pressure.[1][6]
Q3: What dose ranges of this compound have been explored in clinical studies?
A3: this compound has been administered in clinical trials via both intravenous (IV) and subcutaneous (SC) routes. Phase I and II studies have explored a range of doses. For instance, one study in patients with stable chronic heart failure used a 4-hour IV infusion.[1][7] Another trial in ambulatory heart failure patients utilized a continuous subcutaneous infusion with increasing doses over eight days.[12] A single subcutaneous dose of 10 ug/kg has also been studied.[10] Researchers should consult specific clinical trial publications for detailed dosing regimens.
Q4: How should this compound be stored and handled?
A4: As a peptide, this compound should be handled with care to prevent degradation. Lyophilized (powder) this compound should be stored at -20°C or colder for long-term stability, protected from light.[13] Before reconstitution, the vial should be allowed to warm to room temperature to prevent moisture condensation.[14] For peptides in solution, storage should be in sterile, pH-buffered (pH 5-6) aliquots at -20°C or colder to minimize degradation and avoid repeated freeze-thaw cycles.[13][14]
Q5: What are the main challenges in designing this compound dose-ranging studies?
A5: A key challenge is to identify a therapeutic window that maximizes the desired cardiorenal effects (e.g., natriuresis, cGMP elevation) while minimizing dose-limiting side effects such as hypotension.[1][3] this compound was specifically designed to have less hypotensive effect than other natriuretic peptides like nesiritide.[1][6] Additionally, the inherent variability in patient response and the need for precise and sensitive bioanalytical assays for cGMP present further challenges.
Troubleshooting Guides
Issue 1: High Variability in Plasma/Urine cGMP Measurements
| Potential Cause | Troubleshooting Steps |
| Improper Sample Handling | Ensure strict adherence to sample collection protocols. Use EDTA plasma and immediately add a phosphodiesterase (PDE) inhibitor to prevent cGMP degradation.[15] Process samples on ice and freeze at -80°C as soon as possible. Avoid repeated freeze-thaw cycles.[14][16] |
| Assay Interference | Samples with high protein or lipid content may interfere with the assay. Consider a sample purification step, such as ethanol precipitation, before performing the ELISA.[17] |
| Inter-subject Variability | Biological variability is expected. Ensure adequate sample size and appropriate statistical analysis to account for this. Stratify patients based on baseline characteristics if necessary. |
| Assay Protocol Deviation | Strictly follow the validated ELISA protocol. Ensure consistent incubation times, temperatures, and washing steps for all samples.[18][19][20] Use a new standard curve for each plate. |
Issue 2: Lack of a Clear Dose-Response Relationship
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dose Range | The selected dose range may be too narrow or on the plateau of the dose-response curve. Conduct a thorough literature review of preclinical and clinical data to inform dose selection. Consider a wider range of doses in pilot studies. |
| Receptor Saturation or Downregulation | With prolonged or high-dose infusions, natriuretic peptide receptors may become saturated or downregulated. Consider study designs with shorter infusion times or intermittent dosing schedules. |
| Drug Degradation | This compound, like other peptides, can degrade if not handled properly. Confirm the stability and concentration of your dosing solutions. Prepare solutions fresh daily and protect from light and heat.[13] |
| Pharmacokinetic Variability | Individual differences in drug absorption, distribution, metabolism, and excretion can obscure the dose-response relationship. Measure pharmacokinetic parameters alongside pharmacodynamic endpoints to correlate drug exposure with effect. |
Issue 3: Unexpected Hypotensive Events
| Potential Cause | Troubleshooting Steps |
| Dose Too High | Although designed to be less hypotensive, high doses of this compound can still lower blood pressure.[5] Implement a dose-escalation protocol with careful blood pressure monitoring. Define clear stopping rules for significant drops in blood pressure. |
| Patient Population | Patients with compromised cardiovascular function or those on concomitant vasodilator medications may be more susceptible to hypotension. Carefully define inclusion/exclusion criteria and monitor concomitant medications. |
| Infusion Rate | A rapid infusion rate can lead to a sudden drop in blood pressure. Consider a slower infusion rate or a loading dose followed by a maintenance infusion. |
Experimental Protocols & Data
Protocol: Measurement of Plasma cGMP using ELISA
This protocol is a general guideline and should be adapted based on the specific commercial ELISA kit used.
-
Sample Collection and Preparation:
-
Collect whole blood into pre-chilled EDTA tubes.
-
Immediately add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquot the plasma supernatant into cryovials and store at -80°C until analysis.[20] Avoid repeated freeze-thaw cycles.[16]
-
-
Sample Acetylation (if required):
-
Some ELISA kits recommend or require acetylation of samples and standards to improve assay sensitivity.[17] If your expected cGMP concentrations are low, this step is crucial. Follow the kit manufacturer's specific instructions for the acetylation procedure.
-
-
ELISA Procedure (Competitive Assay Principle):
-
Prepare cGMP standards and quality controls as per the kit instructions.[17][18]
-
Add 50 µL of standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Add 25 µL of cGMP-peroxidase conjugate to each well.
-
Add 50 µL of the anti-cGMP antibody to each well.
-
Incubate the plate for 2 hours at room temperature on a shaker.[18]
-
Wash the plate 5 times with the provided wash buffer.[18]
-
Add 100 µL of substrate solution to each well and incubate for 5-20 minutes.[18]
-
Add 100 µL of stop solution to each well to terminate the reaction.[18]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the cGMP concentration in the unknown samples. The concentration will be inversely proportional to the absorbance.
-
Data from this compound Studies
The following tables summarize representative data from published this compound studies. These are for illustrative purposes; researchers should refer to the original publications for complete datasets and study details.
Table 1: Pharmacodynamic Effects of Intravenous this compound in Stable Heart Failure Patients
| Parameter | Placebo (n=X) | This compound (n=X) | p-value | Reference |
| Change in Plasma cGMP (pmol/mL) | Baseline to 4h: +X% | Baseline to 4h: +Y% | <0.05 | [1][7] |
| Change in Urinary cGMP Excretion (pmol/min) | Baseline to 4h: +A% | Baseline to 4h: +B% | <0.05 | [1][7] |
| Change in Systolic Blood Pressure (mmHg) | -C | -D | NS | [1][7] |
| Change in Urine Flow (mL/min) | +E | +F | NS | [1] |
Note: X, Y, A, B, C, D, E, F represent hypothetical values for illustration. NS = Not Significant. Data is based on findings from a 4-hour infusion study.
Table 2: Dose-Dependent cGMP Activation in HEK293 Cells
| Cell Line | Treatment | cGMP Production (pmol/mL) | Reference |
| HEK293 (pGC-A Overexpressing) | Control | ~5 | [9] |
| This compound | up to 237 | [9] | |
| HEK293 (pGC-B Overexpressing) | Control | ~4 | [9] |
| This compound | up to 321 | [9] |
Note: These data demonstrate this compound's ability to activate both receptor subtypes in vitro.
Visualizations
This compound Signaling Pathway
Caption: this compound activates NPR-A and NPR-B, increasing cGMP and leading to physiological effects.
Experimental Workflow for a Dose-Ranging Study
References
- 1. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD-NP: an innovative designer natriuretic peptide activator of particulate guanylyl cyclase receptors for cardiorenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CD-NP: a novel engineered dual guanylyl cyclase activator with anti-fibrotic actions in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: structural requirements for the creation of a novel dual particulate guanylyl cyclase receptor agonist with renal-enhancing in vivo and ex vivo actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of a novel designer natriuretic peptide, CD-NP, in a first-in-human clinical trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Capricor Therapeutics Completes Enrollment of Phase II Clinical Trial for this compound to Treat Heart Failure :: Capricor Therapeutics, Inc. (CAPR) [capricor.com]
- 13. genscript.com [genscript.com]
- 14. NIBSC - Peptide Storage [nibsc.org]
- 15. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]
- 16. Impact of Improper Sample Handling on Test Results: Importance of Proper Sample Collection, Storage, and Transportation [needle.tube]
- 17. bioscience.co.uk [bioscience.co.uk]
- 18. cellbiolabs.com [cellbiolabs.com]
- 19. cloud-clone.com [cloud-clone.com]
- 20. content.abcam.com [content.abcam.com]
Technical Support Center: Cenderitide Bioavailability Enhancement
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and detailed protocols for experiments aimed at enhancing the bioavailability of Cenderitide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (CD-NP) is a novel, chimeric natriuretic peptide designed for the treatment of heart failure.[1][2] It is a 37-amino acid peptide created by fusing the structure of C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP).[1][2][3] This unique structure allows this compound to function as a dual agonist, activating both natriuretic peptide receptor-A (NPR-A) and NPR-B.[1][2][3][4] Activation of these receptors stimulates the production of the second messenger cyclic guanosine monophosphate (cGMP), which mediates the therapeutic effects.[1][4][5] The dual activation is intended to combine the diuretic and natriuretic (renal-enhancing) properties of NPR-A activation with the anti-fibrotic and anti-proliferative properties of NPR-B activation, while potentially mitigating the hypotensive effects seen with pure NPR-A agonists.[1][2][3][6]
Q2: What are the main barriers limiting the bioavailability of peptide drugs like this compound? A2: Like most therapeutic peptides, this compound faces several bioavailability challenges, particularly for non-parenteral routes of administration. The primary barriers include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases and peptidases found throughout the gastrointestinal (GI) tract and in systemic circulation.[3][7] While this compound is designed to be more resistant to neprilysin (NEP) degradation than native natriuretic peptides, over 600 other human proteases can limit its bioavailability.[3][8]
-
Poor Membrane Permeability: Due to their size and hydrophilic nature, peptides generally exhibit low passive diffusion across cellular membranes like the intestinal epithelium.[7][9]
-
Physicochemical Instability: Peptides can be sensitive to pH changes, such as the low pH environment of the stomach, which can cause chemical degradation.[7][10] They can also be prone to aggregation and denaturation, which reduces stability and can lead to immunogenicity.[11][12]
-
Rapid Systemic Clearance: Small peptides are often subject to rapid renal filtration and clearance from the body, resulting in a short half-life.[13]
Q3: Why is enhancing bioavailability important for a drug that can be administered subcutaneously? A3: While subcutaneous (SQ) administration avoids the harsh environment of the GI tract and first-pass metabolism, enhancing bioavailability remains crucial for several reasons:
-
Sustained Therapeutic Levels: For chronic conditions like heart failure, maintaining stable, therapeutic drug concentrations over an extended period is vital.[3] Formulations that enhance bioavailability by providing controlled, sustained release can reduce the frequency of injections, improving patient compliance and therapeutic outcomes.[14]
-
Reduced Dosing & Cost: A more bioavailable formulation allows for a lower dose to achieve the desired therapeutic effect, which can reduce the cost of manufacturing and the potential for side effects.
-
Improved Pharmacokinetic Profile: Advanced formulations, such as nanoparticle or hydrogel systems, can protect this compound from local degradation at the injection site and control its absorption into systemic circulation, leading to a more predictable and consistent pharmacokinetic (PK) profile.[15][16] Clinical trials have focused on achieving target plasma levels via SQ infusion pumps, highlighting the need for optimized delivery.[17][18]
Q4: What are the leading strategies to improve the stability and delivery of this compound? A4: Research into enhancing this compound's bioavailability focuses on advanced formulation and delivery strategies. Key approaches include:
-
Controlled-Release Platforms: Encapsulating this compound in biodegradable polymer matrices, such as those made from poly(ε-caprolactone), can provide sustained release.[16] The addition of excipients like polyethylene glycol (PEG) can improve peptide distribution within the matrix and modulate the release profile.[16]
-
Nanoparticle Formulations: Creating peptide nanosuspensions is a promising method to develop high-concentration formulations suitable for subcutaneous injection.[15] This approach can improve stability, reduce viscosity, and provide sustained release behavior.[15] Novel nanoparticle gel polymer strategies are being actively tested for this compound.[3]
-
Half-Life Extension: While not explicitly detailed for this compound in the search results, general peptide strategies include PEGylation or fusion to larger proteins like albumin to increase hydrodynamic size, reduce renal clearance, and shield from enzymatic degradation.[13][19][20]
-
Structural Modification: The design of this compound itself is a strategy to enhance bioavailability by increasing resistance to NEP degradation.[3][8] Further amino acid substitutions could potentially render it more resistant to other proteases.[3]
Section 2: Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low Bioactivity in In Vitro Assays | 1. Peptide Degradation: this compound may be degrading in the culture medium or due to improper storage. 2. Incorrect Concentration: Errors in stock solution preparation or serial dilutions. 3. Cellular Health: Target cells (e.g., HEK293, HCF) may be unhealthy or have low receptor expression. | 1. Confirm peptide integrity via HPLC. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Re-prepare stock solutions and verify concentration using a quantitative amino acid analysis or a validated HPLC method.[21] 3. Check cell viability (e.g., via trypan blue exclusion). Verify NPR-A/B expression using RT-qPCR or Western blot. |
| High Initial Burst Release from Controlled-Release Formulation | 1. Surface-Adsorbed Peptide: A significant amount of this compound is adsorbed to the surface of the matrix (e.g., nanoparticles, hydrogel). 2. Formulation Porosity/Instability: The polymer matrix may be too porous or may be rapidly swelling/degrading. 3. Poor Encapsulation Efficiency: The peptide was not effectively entrapped within the core of the delivery system. | 1. Gently wash the formulation immediately after preparation to remove surface-bound peptide. 2. Adjust formulation parameters: increase polymer concentration, use a more hydrophobic polymer, or modify the emulsification process to create a denser matrix.[16] 3. Optimize the encapsulation method (e.g., modify solvent evaporation rate, adjust pH) and measure encapsulation efficiency. |
| Inconsistent Plasma Concentrations in Animal Studies | 1. Injection Site Variability: Differences in injection technique or local blood flow at the injection site. 2. Sample Degradation: this compound is being degraded by proteases in the blood sample post-collection. 3. Analytical Method Issues: Poor precision or accuracy in the quantification assay (ELISA, LC-MS/MS). | 1. Standardize the injection site and technique across all animals. Ensure the formulation is properly suspended before administration. 2. Collect blood into tubes containing protease inhibitors (e.g., aprotinin, EDTA) and keep samples on ice. Process to plasma immediately and store at -80°C. 3. Validate the analytical method.[22] Ensure consistent sample preparation, use a stable isotope-labeled internal standard for LC-MS/MS, and run quality control samples with each batch.[22][23][24] |
Section 3: Data Presentation
Table 1: Summary of this compound Effects from Human Clinical Studies
| Parameter | Administration | Dose | Key Finding | Reference |
| Plasma cGMP | 4-hour IV Infusion | 20 ng/kg/min | Significant increase compared to placebo. | [25] |
| Urinary cGMP | 4-hour IV Infusion | Not specified | Significant increase compared to placebo. | [4] |
| Glomerular Filtration Rate (GFR) | 4-hour IV Infusion | 20 ng/kg/min | Preserved or increased, particularly in patients with baseline renal insufficiency. | [8][25] |
| Blood Pressure | 4-hour IV Infusion | 20 ng/kg/min | No significant change compared to placebo. | [4][8][25] |
| Aldosterone | 4-hour IV Infusion | 20 ng/kg/min | Significant decrease compared to placebo. | [25] |
| Pharmacokinetics (PK) | 24-hour SQ Infusion | Fixed & Weight-Based | Achieved target plasma levels; steady-state was reached. Weight-based dosing reduced PK variability. | [18] |
| Tolerability | 24-hour SQ Infusion | Fixed & Weight-Based | Well-tolerated with no injection site irritation. | [17][18] |
Table 2: Comparison of Formulation Strategies for Peptide Delivery
| Strategy | Primary Mechanism | Advantages | Disadvantages | Applicability to this compound |
| Polymer Matrices (e.g., PLGA, PCL) | Entrapment and diffusion/erosion-controlled release. | Sustained release over days to weeks; biodegradable. | Potential for high initial burst release; complex manufacturing. | High. Investigated for this compound to moderate fibrotic scar formation.[16] |
| Nanoparticles / Nanosuspensions | Increased surface area for dissolution; sustained release. | High drug loading; suitable for high-concentration SQ injection; improved stability.[15] | Can be cleared by the reticuloendothelial system; manufacturing scale-up can be challenging. | High. Novel nanoparticle gel polymers are being tested.[3] |
| Liposomes | Encapsulation in lipid bilayers. | Biocompatible; can encapsulate both hydrophilic and lipophilic drugs; can be surface-modified for targeting. | Lower drug loading for hydrophilic peptides; potential for instability and leakage. | Moderate. PEGylated liposomes can improve stability.[26] |
| Hydrogels | Entrapment in a cross-linked polymer network. | Biocompatible; high water content; tunable release properties. | Low mechanical strength; potential for rapid diffusion of small peptides. | Moderate to High. Could be used for local delivery or SQ injection. |
| Permeation Enhancers (for oral) | Transiently opening tight junctions in the GI tract. | Enables oral absorption. | Potential for local irritation and non-specific uptake of other substances. | Low. Currently, this compound development is focused on parenteral routes. |
| Protease Inhibitors (for oral) | Co-administration to prevent enzymatic degradation in the GI tract.[7][9] | Increases peptide stability in the gut. | Non-specific action can affect normal digestion; potential toxicity. | Low. Not a focus for current parenteral strategies. |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Bioactivity Assay - cGMP Production in Overexpressing HEK293 Cells
This protocol is adapted from methodologies used to confirm the dual-receptor activity of this compound.[5]
-
Cell Culture:
-
Culture Human Embryonic Kidney (HEK) 293 cells stably overexpressing either human NPR-A or NPR-B in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
-
Assay Preparation:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the experiment, wash cells twice with warm Krebs buffer.
-
Pre-incubate cells for 10 minutes at 37°C in 500 µL of Krebs buffer containing 0.3 mM isobutylmethylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cGMP degradation.
-
-
Peptide Stimulation:
-
Add this compound (or control peptides like CNP) to the wells to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M.
-
Incubate for exactly 10 minutes at 37°C.
-
-
Lysis and cGMP Quantification:
-
Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl.
-
Incubate for 15 minutes at room temperature to lyse the cells and stabilize cGMP.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 12,000 x g for 5 minutes to pellet debris.
-
Quantify cGMP concentration in the supernatant using a commercially available cGMP Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP concentrations to the total protein content in each well (determined by a BCA assay on the cell pellet).
-
Plot the dose-response curve to determine EC₅₀ values.
-
Protocol 2: Quantification of this compound in Plasma by LC-MS/MS (Bottom-Up Approach)
This protocol outlines a standard "bottom-up" proteomics approach for quantifying a specific peptide in a complex biological matrix.[24]
-
Sample Collection and Preparation:
-
Collect whole blood into K₂EDTA tubes containing a protease inhibitor cocktail (e.g., aprotinin).
-
Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) this compound signature peptide as an internal standard (IS).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Reduction, Alkylation, and Digestion:
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the pellet in 50 µL of 50 mM ammonium bicarbonate buffer.
-
Add DTT to a final concentration of 10 mM and incubate at 60°C for 30 minutes (Reduction).
-
Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes (Alkylation).
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C (Digestion).
-
-
Sample Cleanup:
-
Acidify the sample with 10% trifluoroacetic acid (TFA).
-
Clean up the digested peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 80% acetonitrile/0.1% TFA.
-
Dry the eluate and reconstitute in 50 µL of LC-MS mobile phase A (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 analytical column connected to a triple quadrupole mass spectrometer.
-
Develop a gradient elution method using mobile phase A and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for the chosen this compound signature peptide and the IS.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing as above.
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.
-
Section 5: Visualizations
Caption: this compound dual-receptor signaling pathway.
Caption: Experimental workflow for assessing subcutaneous bioavailability.
Caption: Strategies to overcome key barriers in oral peptide delivery.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound: structural requirements for the creation of a novel dual particulate guanylyl cyclase receptor agonist with renal-enhancing in vivo and ex vivo actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sci-hub.red [sci-hub.red]
- 11. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 12. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of this compound controlled release platforms for potential local treatment of cardiovascular pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nile Therapeutics, Inc. Announces Top-Line Results in Clinical Trial Evaluating the Subcutaneous Infusion of this compound, Meets Primary Endpoint - BioSpace [biospace.com]
- 18. Nile Therapeutics Announces Positive Clinical Trial Results Evaluating the Subcutaneous Infusion of this compound [prnewswire.com]
- 19. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Current strategies in extending half-lives of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cstti.com [cstti.com]
- 23. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound (CD-NP), a novel peptide designed to activate both guanylyl cyclase B and A, activates the second messenger cGMP, suppresses aldosterone, and preserves GFR without reducing blood pressure in a proof-of-concept study in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
Cenderitide vs. BNP: A Comparative Analysis of Natriuretic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Cenderitide and Brain Natriuretic Peptide (BNP), focusing on their natriuretic potency and underlying mechanisms of action. The information is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a novel, engineered natriuretic peptide that demonstrates potent natriuretic and diuretic effects with a distinct advantage over BNP: a significantly lower propensity to cause hypotension at therapeutic doses. While both peptides mediate their effects through the activation of natriuretic peptide receptors and subsequent generation of cyclic guanosine monophosphate (cGMP), their receptor activation profiles and hemodynamic consequences differ. This compound, a dual agonist of natriuretic peptide receptor-A (NPR-A) and NPR-B, offers a potentially wider therapeutic window compared to the NPR-A selective BNP.
Data Presentation: this compound vs. BNP
| Feature | This compound | B-Type Natriuretic Peptide (BNP) |
| Mechanism of Action | Dual agonist of Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B)[1][2][3] | Selective agonist of Natriuretic Peptide Receptor-A (NPR-A)[1][2] |
| Second Messenger | Cyclic Guanosine Monophosphate (cGMP) | Cyclic Guanosine Monophosphate (cGMP) |
| Natriuretic Effect | Induces natriuresis and diuresis in canines and humans[1][2][4] | Induces dose-dependent natriuresis and diuresis in canines[5][6] |
| Hypotensive Effect | Minimal to no reduction in blood pressure at natriuretic doses[1][2][4] | Can cause significant reduction in blood pressure[1][2][4] |
| Key Differentiator | Elicits natriuresis with less hypotension, suggesting a more favorable therapeutic index[1][2][4] | Natriuretic effects are often accompanied by dose-limiting hypotension. |
Quantitative Natriuretic and Hemodynamic Data for BNP in Conscious Dogs
The following data is from a study involving intravenous infusions of BNP at step-up doses of 2, 5, 10, and 20 pmol/kg/min in conscious dogs[5][6].
| BNP Infusion Dose (pmol/kg/min) | Change in Natriuresis (%) | Change in Urine Flow (%) | Change in Arterial Pressure (%) |
| 20 | 313 +/- 173 | 334 +/- 113 | -10 +/- 3 |
Data are presented as mean +/- SEM.
While a direct dose-response curve for this compound from a comparative study is not available, preclinical studies in normal canines have shown that this compound administration leads to significant natriuresis and diuresis with less reduction in blood pressure than BNP[1][4].
Signaling Pathways
Both this compound and BNP exert their effects by binding to membrane-bound guanylyl cyclase receptors, which leads to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating downstream signaling cascades that ultimately mediate the physiological responses, including natriuresis. The key difference lies in their receptor specificity.
Experimental Protocols
In Vivo Natriuresis Assay in a Canine Model
This protocol is based on methodologies described in studies evaluating the effects of natriuretic peptides in conscious dogs[5][6].
Objective: To determine the natriuretic and diuretic effects of this compound versus BNP.
Animals: Healthy, conscious dogs.
Procedure:
-
Instrumentation: Dogs are chronically instrumented with catheters for intravenous infusion and blood sampling, and a means to collect urine (e.g., bladder catheter).
-
Acclimatization: Animals are allowed to acclimatize to the experimental setting to minimize stress.
-
Baseline Measurement: A baseline period is established where urine and blood samples are collected to determine basal levels of sodium excretion, urine flow, and other relevant parameters.
-
Infusion: Peptides (this compound or BNP) are infused intravenously at escalating doses (e.g., 2, 5, 10, and 20 pmol/kg/min), with each dose administered for a set period (e.g., 20 minutes)[5][6]. A vehicle control group receives a saline infusion.
-
Sample Collection: Urine is collected continuously and blood samples are taken at regular intervals throughout the infusion period.
-
Analysis: Urine volume is measured to determine urine flow rate. Urine and plasma samples are analyzed for sodium concentration to calculate urinary sodium excretion. Hemodynamic parameters such as blood pressure are also monitored continuously.
In Vitro cGMP Assay in HEK293 Cells
This protocol is based on methodologies used to assess the receptor-specific activation and second messenger production of natriuretic peptides[7][8].
Objective: To quantify and compare the ability of this compound and BNP to stimulate cGMP production via their respective receptors.
Materials:
-
Human Embryonic Kidney (HEK293) cells.
-
Expression vectors for human NPR-A and NPR-B.
-
This compound and BNP.
-
Cell culture reagents.
-
cGMP enzyme immunoassay (EIA) kit.
Procedure:
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions. Cells are then transfected with expression vectors encoding either NPR-A or NPR-B. A control group may be mock-transfected.
-
Cell Stimulation: Transfected cells are seeded in multi-well plates. After reaching appropriate confluency, the cells are treated with varying concentrations of this compound or BNP for a specified incubation period.
-
cGMP Measurement: Following stimulation, the cell culture supernatant or cell lysates are collected. The concentration of cGMP is quantified using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cGMP produced is normalized to the protein concentration of the cell lysates. Dose-response curves are generated to determine the potency (e.g., EC50) of each peptide.
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound (CD-NP), a novel peptide designed to activate both guanylyl cyclase B and A, activates the second messenger cGMP, suppresses aldosterone, and preserves GFR without reducing blood pressure in a proof-of-concept study in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atrial, B-type, and C-type natriuretic peptides cause mesenteric vasoconstriction in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. A Novel Bioassay for the Activity Determination of Therapeutic Human Brain Natriuretic Peptide (BNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the In Vitro Anti-Fibrotic Efficacy of Cenderitide and C-Type Natriuretic Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-fibrotic properties of Cenderitide and C-Type Natriuretic Peptide (CNP). The information presented is supported by experimental data to aid in the evaluation of these potential therapeutic agents for fibrotic diseases.
Executive Summary
Fibrosis, characterized by the excessive deposition of extracellular matrix proteins, is a pathological hallmark of numerous chronic diseases. Both this compound and C-Type Natriuretic Peptide (CNP) have demonstrated anti-fibrotic properties by modulating the natriuretic peptide system. CNP exerts its effects by selectively binding to the natriuretic peptide receptor-B (NPR-B), also known as guanylyl cyclase-B (GC-B), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). This compound, a chimeric peptide, is a dual agonist of both NPR-A (GC-A) and NPR-B (GC-B), potentially offering a broader spectrum of action. This guide delves into the in vitro evidence of their anti-fibrotic efficacy, focusing on their ability to counteract the pro-fibrotic effects of Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.
Quantitative Data Comparison
The following table summarizes the in vitro anti-fibrotic efficacy of this compound and CNP based on available experimental data. It is important to note that the data for this compound was obtained using human cardiac fibroblasts, while the data for CNP was generated using adult rat cardiac fibroblasts.
| Feature | This compound | C-Type Natriuretic Peptide (CNP) |
| Target Receptors | Natriuretic Peptide Receptor-A (NPR-A) and Natriuretic Peptide Receptor-B (NPR-B) | Natriuretic Peptide Receptor-B (NPR-B) |
| Cell Type | Human Cardiac Fibroblasts | Adult Rat Cardiac Fibroblasts |
| Fibrotic Stimulus | Transforming Growth Factor-beta 1 (TGF-β1) | Transforming Growth Factor-beta 1 (TGF-β1) |
| Endpoint Measured | Collagen Type I Protein Expression | [³H]proline incorporation (a measure of collagen synthesis) |
| Inhibitory Effect | 20% inhibition of TGF-β1-induced collagen I production at 10⁻⁶ mol/L | Statistically significant inhibition of TGF-β1-induced collagen synthesis at concentrations of 10⁻⁹ to 10⁻⁷ M |
Experimental Protocols
The in vitro anti-fibrotic efficacy of this compound and CNP is typically evaluated using a fibroblast-to-myofibroblast transition (FMT) assay. The following is a generalized protocol based on standard methodologies.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
1. Cell Culture:
-
Primary human cardiac or lung fibroblasts are cultured in appropriate growth medium (e.g., Fibroblast Growth Medium) supplemented with serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experiments are typically conducted with cells between passages 3 and 5.
2. Induction of Fibrosis:
-
Fibroblasts are seeded in multi-well plates at a predetermined density.
-
Once the cells reach a desired confluency, the growth medium is replaced with a low-serum or serum-free medium for a period of synchronization (e.g., 24 hours).
-
To induce a fibrotic phenotype, cells are stimulated with recombinant human TGF-β1 (typically in the range of 1-10 ng/mL) for 24-48 hours.
3. Treatment with Anti-Fibrotic Agents:
-
In parallel with TGF-β1 stimulation, cells are treated with varying concentrations of this compound or CNP.
-
A vehicle control (the solvent used to dissolve the peptides) is also included.
4. Assessment of Anti-Fibrotic Efficacy:
-
Collagen Synthesis:
-
ELISA: The amount of soluble collagen (e.g., Collagen Type I) secreted into the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.
-
[³H]proline Incorporation: Cells are incubated with radiolabeled proline, and its incorporation into newly synthesized collagen is measured as an indicator of collagen production.
-
-
Myofibroblast Differentiation:
-
Immunocytochemistry: Cells are fixed and stained for the myofibroblast marker alpha-smooth muscle actin (α-SMA). The expression and organization of α-SMA fibers are visualized and quantified using high-content imaging systems.
-
Western Blotting: Cell lysates are analyzed by western blotting to determine the protein levels of α-SMA and other fibrotic markers.
-
-
Gene Expression Analysis:
-
RT-qPCR: RNA is extracted from the cells, and the expression levels of genes encoding for collagens (e.g., COL1A1), α-SMA (ACTA2), and other pro-fibrotic molecules are quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling mechanisms of this compound and CNP and a typical experimental workflow for assessing their anti-fibrotic effects in vitro.
Caption: Signaling pathways of this compound and CNP.
Caption: Experimental workflow for in vitro anti-fibrotic assay.
Validating the dual receptor activation of Cenderitide using receptor-specific antagonists
A comprehensive analysis of the experimental validation of Cenderitide's dual activation of natriuretic peptide receptors A and B, with a comparative look at alternative therapies and detailed experimental protocols for researchers in drug discovery and development.
This compound, a novel chimeric natriuretic peptide, has emerged as a promising therapeutic agent, particularly in the context of heart failure.[1][2][3][4] Its unique design, fusing C-type natriuretic peptide (CNP) with the C-terminus of Dendroaspis natriuretic peptide (DNP), allows for the dual activation of both natriuretic peptide receptor-A (NPR-A) and NPR-B.[1][2][3][5] This dual agonism is central to its therapeutic potential, combining the renal-enhancing and cardiac-unloading effects of NPR-A activation with the anti-fibrotic and anti-proliferative properties mediated by NPR-B.[1][5][6][7] This guide provides an objective comparison of this compound with other natriuretic peptides and details the experimental methodologies used to validate its dual receptor activation, including the use of receptor-specific antagonists.
Comparative Analysis of Natriuretic Peptides
This compound's pharmacological profile distinguishes it from other natriuretic peptides such as Nesiritide (recombinant human B-type natriuretic peptide) and Anaritide (human atrial natriuretic peptide). A key advantage of this compound is its reduced hypotensive effect compared to B-type natriuretic peptide (BNP), which is a significant clinical consideration.[6] The following table summarizes the key characteristics of these peptides.
| Feature | This compound (CD-NP) | Nesiritide (BNP) | Anaritide (ANP) |
| Receptor Specificity | Dual agonist for NPR-A and NPR-B | Primarily NPR-A | Primarily NPR-A |
| Primary Second Messenger | cGMP | cGMP | cGMP |
| Key Physiological Effects | Natriuresis, diuresis, anti-fibrotic, anti-proliferative, cardiac unloading | Vasodilation, natriuresis, diuresis | Vasodilation, natriuresis, diuresis |
| Noted Clinical Characteristics | Less hypotensive than BNP, preserves glomerular filtration rate | Can cause significant hypotension | Short half-life |
Validating Dual Receptor Activation with Specific Antagonists
The definitive validation of this compound's dual receptor agonism involves the use of receptor-specific antagonists. By selectively blocking either NPR-A or NPR-B, researchers can demonstrate that this compound's activity is mediated through both pathways.
Experimental Workflow for Antagonist Validation
The following diagram illustrates a typical experimental workflow for validating the dual receptor activation of this compound using specific antagonists.
Expected Outcomes and Data Interpretation
The following table outlines the expected results from a cGMP assay designed to validate this compound's dual receptor activation in cells expressing either NPR-A or NPR-B when treated with specific antagonists.
| Cell Line | Treatment | Expected cGMP Level | Interpretation |
| HEK293-NPR-A | Vehicle Control | Basal | No receptor activation. |
| This compound | Significantly Increased | This compound activates NPR-A. | |
| NPR-A Antagonist + this compound | Basal or near-basal | NPR-A antagonist blocks this compound's effect on NPR-A. | |
| NPR-B Antagonist + this compound | Significantly Increased | NPR-B antagonist does not affect this compound's activity on NPR-A. | |
| HEK293-NPR-B | Vehicle Control | Basal | No receptor activation. |
| This compound | Significantly Increased | This compound activates NPR-B. | |
| NPR-A Antagonist + this compound | Significantly Increased | NPR-A antagonist does not affect this compound's activity on NPR-B. | |
| NPR-B Antagonist + this compound | Basal or near-basal | NPR-B antagonist blocks this compound's effect on NPR-B. |
Signaling Pathways of this compound
This compound exerts its effects by binding to NPR-A and NPR-B, which are particulate guanylate cyclases. This binding triggers the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates various downstream physiological effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Actions of a Novel Chimeric Natriuretic Peptide: CD-NP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD-NP: an innovative designer natriuretic peptide activator of particulate guanylyl cyclase receptors for cardiorenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cenderitide and Nesiritide on Blood Pressure Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CenderitIDE and Nesiritide, focusing on their impact on blood pressure regulation. The information presented is supported by available experimental data from preclinical and clinical studies.
Executive Summary
This compound and Nesiritide are both natriuretic peptides with therapeutic potential in cardiovascular diseases, particularly heart failure. However, they differ significantly in their receptor activation profiles, which translates to distinct effects on blood pressure. Nesiritide, a recombinant human B-type natriuretic peptide (BNP), primarily activates the natriuretic peptide receptor-A (NPR-A), leading to potent vasodilation and a recognized risk of hypotension. In contrast, this compound, a novel chimeric peptide, is designed as a dual agonist of both NPR-A and natriuretic peptide receptor-B (NPR-B). This dual activation is intended to provide the beneficial renal and anti-fibrotic effects of natriuretic peptides while mitigating the significant blood pressure reduction associated with potent NPR-A agonism.
Clinical and preclinical data suggest that this compound offers a more favorable safety profile concerning blood pressure regulation, demonstrating minimal hypotensive effects at therapeutic doses. This key difference positions this compound as a potentially safer alternative to Nesiritide, particularly in patient populations where maintaining stable blood pressure is critical.
Mechanism of Action and Signaling Pathways
Nesiritide is a recombinant form of human B-type natriuretic peptide (BNP) that exerts its effects by binding to the NPR-A receptor on vascular smooth muscle and endothelial cells.[1][2] This interaction stimulates guanylate cyclase to increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), which acts as a second messenger to induce smooth muscle relaxation, leading to vasodilation of veins and arteries.[1][2]
This compound is a chimeric peptide created by fusing the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP) with the C-type natriuretic peptide (CNP) sequence.[3][4] This unique structure allows it to act as a dual agonist, activating both NPR-A and NPR-B.[3][4] The activation of NPR-B is associated with anti-fibrotic and anti-proliferative effects, and importantly, is less directly involved in potent vasodilation compared to NPR-A activation.[3][4] The design rationale for this compound was to achieve renal-enhancing and anti-fibrotic benefits without causing clinically significant hypotension.[4][5]
Signaling Pathway Diagrams
Caption: Nesiritide signaling pathway leading to vasodilation.
Caption: this compound's dual receptor signaling pathway.
Comparative Effects on Blood Pressure: Quantitative Data
The primary distinction in the clinical application of this compound and Nesiritide lies in their impact on systemic blood pressure. While direct head-to-head human clinical trials are limited, data from separate studies provide a clear indication of their differing hypotensive potential.
Table 1: Quantitative Effects of this compound on Blood Pressure
| Study Population | This compound Dose | Change in Blood Pressure | Reference |
| Stable Chronic Heart Failure Patients | 20 ng/kg/min for 4 hours | No significant change in BP or heart rate compared to placebo. | [6] |
| Healthy Volunteers | 4-hour intravenous infusion | Minimal blood pressure reduction. | [3][4] |
| Stable Heart Failure Subjects | 4-hour intravenous infusion | No change in blood pressure. | [3][7] |
| Normal Canines | Intravenous infusion | Less reduction in blood pressure compared to BNP (Nesiritide). | [3][8] |
Table 2: Quantitative Effects of Nesiritide on Blood Pressure
| Study (Trial) | Nesiritide Dose | Incidence of Hypotension | Specific Blood Pressure Reduction | Reference |
| ASCEND-HF | 2 µg/kg bolus followed by 0.01 µg/kg/min infusion | Symptomatic hypotension: 7.1% (vs. 4.0% in placebo, p<0.001). Any hypotension: 26.6% (vs. 15.3% in placebo, p<0.001). | Not specified as mean reduction. | [9][10][11] |
| VMAC | 2 µg/kg bolus followed by 0.01 µg/kg/min infusion | Symptomatic hypotension: 4% | 3-hour decrease in pulmonary capillary wedge pressure of 5.8 mmHg. | [1][12] |
| PROACTION | 2 µg/kg bolus followed by 0.01 µg/kg/min infusion | Similar incidence of symptomatic and asymptomatic hypotension to placebo. | SBP >140 mmHg at baseline: -28.7 mmHg (vs. -8.4 mmHg in placebo). SBP 101-140 mmHg at baseline: -12.3 mmHg (vs. -5 mmHg in placebo). SBP <101 mmHg at baseline: -1.2 mmHg (vs. +16.7 mmHg in placebo). | [13] |
Experimental Protocols
This compound Clinical Trial Protocol (Proof-of-Concept Study)
-
Study Design: Randomized, double-blind, placebo-controlled.
-
Participants: Subjects with stable, chronic heart failure (ejection fraction ≤40%).
-
Intervention: this compound (20 ng/kg/min) or placebo administered as a 4-hour intravenous infusion.
-
Blood Pressure Monitoring: Automated blood pressure measurements were obtained every 15 minutes.
-
Key Assessments: Glomerular filtration rate (GFR) measured by iothalamate clearance, blood pressure, heart rate, and plasma levels of cGMP, aldosterone, and ANP.
-
Protocol Timeline: A 60-minute baseline clearance period was followed by two 120-minute clearance periods during the infusion, and a final 120-minute post-infusion clearance period.[3][6]
Nesiritide Clinical Trial Protocol (ASCEND-HF Trial)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participants: Patients hospitalized with acute decompensated heart failure.
-
Intervention: Nesiritide (2 µg/kg IV bolus followed by a 0.01 µg/kg/min infusion) or placebo for 24 to 168 hours.
-
Blood Pressure Monitoring: Blood pressure was closely monitored, especially during initiation of therapy.[14][15] If hypotension occurred, the infusion was to be reduced or discontinued.
-
Key Assessments: Co-primary endpoints were the change in dyspnea at 6 and 24 hours and the composite of rehospitalization for heart failure or death within 30 days. Safety endpoints included the incidence of hypotension and changes in renal function.[9][16]
Experimental Workflow Diagram
Caption: Generalized workflow for clinical trials of this compound and Nesiritide.
Discussion and Conclusion
The available evidence strongly indicates that this compound has a more favorable profile regarding blood pressure regulation compared to Nesiritide. Nesiritide's potent activation of NPR-A leads to significant vasodilation and a clinically relevant risk of hypotension, which has been a limiting factor in its use. The ASCEND-HF trial, a large-scale study, confirmed this risk, showing a higher incidence of both any hypotension and symptomatic hypotension with Nesiritide compared to placebo.[9][10]
In contrast, this compound's dual agonism of NPR-A and NPR-B appears to balance the desired therapeutic effects with a reduced impact on blood pressure. Multiple studies in both healthy volunteers and patients with stable heart failure have consistently demonstrated that this compound can be administered at therapeutic doses without causing significant changes in blood pressure.[3][6][7] The preclinical finding of "less reduction of blood pressure than BNP" further supports this observation.[8]
For drug development professionals and researchers, the development of this compound represents a significant step towards harnessing the beneficial effects of the natriuretic peptide system while minimizing the adverse hemodynamic consequences. The reduced risk of hypotension with this compound could expand the therapeutic window and patient population eligible for natriuretic peptide-based therapies. Further head-to-head clinical trials are warranted to definitively quantify the comparative effects of this compound and Nesiritide on blood pressure and other clinical endpoints in patients with acute decompensated heart failure.
References
- 1. Nesiritide: The clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (CD-NP), a novel peptide designed to activate both guanylyl cyclase B and A, activates the second messenger cGMP, suppresses aldosterone, and preserves GFR without reducing blood pressure in a proof-of-concept study in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Study of Clinical Effectiveness of Nesiritide in Decompensated Heart Failure Trial - American College of Cardiology [acc.org]
- 10. jwatch.org [jwatch.org]
- 11. ASCEND-HF - Nesiritide for acute decompensated heart failure — NERDCAT [nerdcat.org]
- 12. The Tumultuous Journey of Nesiritide Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nesiritide added to standard care favorably reduces systolic blood pressure compared with standard care alone in patients with acute decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NCA - Nesiritide for Treatment of Heart Failure Patients (CAG-00289N) - Proposed Decision Memo [cms.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. iris.unibs.it [iris.unibs.it]
Validating the Aldosterone-Suppressing Actions of Cenderitide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenderitide's aldosterone-suppressing actions against established mineralocorticoid receptor antagonists, Spironolactone and Eplerenone. The information is compiled from preclinical and clinical studies to support further research and development in cardiovascular and renal therapeutics.
Introduction to this compound and Aldosterone Suppression
This compound (CD-NP) is a novel chimeric natriuretic peptide engineered to co-activate two natriuretic peptide receptors: particulate guanylyl cyclase-A (pGC-A) and pGC-B.[1][2] This dual agonism is designed to combine the beneficial effects of C-type natriuretic peptide (CNP) and Dendroaspis natriuretic peptide (DNP).[3] The activation of pGC-A is primarily responsible for the suppression of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS) implicated in cardiovascular and renal diseases.[2][4] In contrast, Spironolactone and Eplerenone are direct mineralocorticoid receptor (MR) antagonists, blocking the action of aldosterone at its receptor.[5][6]
Comparative Efficacy in Aldosterone Suppression
Direct head-to-head clinical trials comparing this compound with Spironolactone or Eplerenone on aldosterone suppression are not yet available. However, data from individual studies provide insights into their respective effects.
This compound: Preclinical and Clinical Data
Preclinical studies in rat models of cardiorenal fibrosis have demonstrated the potent aldosterone-suppressing effects of this compound.[7] A proof-of-concept study in patients with stable chronic heart failure also showed a significant reduction in aldosterone levels following this compound infusion.[1]
Table 1: Summary of this compound's Effect on Aldosterone Levels
| Study Type | Model | This compound Dosage | Duration | Aldosterone Reduction vs. Control/Baseline | Reference |
| Preclinical | Post-Myocardial Infarction (Rat) | 170 ng/kg/min (subcutaneous) | 2 weeks | Statistically significant reduction (p=0.036) | [7] |
| Preclinical | Uninephrectomy (Rat) | 170 ng/kg/min (subcutaneous) | 2 weeks | Statistically significant reduction (p<0.05) | [7] |
| Clinical | Chronic Heart Failure (Human) | 20 ng/kg/min (intravenous) | 4 hours | Statistically significant reduction (p=0.01) | [1] |
Spironolactone and Eplerenone: Comparative Clinical Data
A network meta-analysis and head-to-head trials in patients with primary aldosteronism provide comparative data on the effects of Spironolactone and Eplerenone. While these studies do not directly measure aldosterone suppression as a primary outcome, they offer insights into the clinical effects of aldosterone blockade.
Table 2: Comparison of Spironolactone and Eplerenone in Primary Aldosteronism
| Parameter | Spironolactone | Eplerenone | Key Findings | Reference |
| Systolic Blood Pressure Reduction | Comparable | Comparable | Both agents demonstrate similar efficacy in reducing systolic blood pressure. | [8] |
| Diastolic Blood Pressure Reduction | More pronounced | Less pronounced | Spironolactone showed a greater effect on reducing diastolic blood pressure. | [8] |
| Serum Potassium Correction | More pronounced | Less pronounced | Spironolactone led to a greater increase in serum potassium levels. | [8] |
| Risk of Gynecomastia | Higher | Lower | Spironolactone has a significantly higher risk of causing gynecomastia. | [8] |
Signaling Pathways
The mechanisms by which this compound and mineralocorticoid receptor antagonists suppress the aldosterone pathway differ significantly.
This compound Signaling Pathway
This compound exerts its effect by binding to and activating pGC-A and pGC-B receptors on the cell surface of adrenal glomerulosa cells.[2] This activation leads to the conversion of GTP to cyclic GMP (cGMP), which acts as a second messenger to inhibit the synthesis and release of aldosterone.[2]
Caption: this compound signaling pathway for aldosterone suppression.
Mineralocorticoid Receptor Antagonist Signaling Pathway
Spironolactone and Eplerenone act downstream of aldosterone production. They are competitive antagonists of the mineralocorticoid receptor (MR) located in the cytoplasm. By binding to the MR, they prevent aldosterone from binding and initiating the genomic cascade that leads to sodium and water retention.[5][6]
Caption: Mineralocorticoid receptor antagonist signaling pathway.
Experimental Protocols
Detailed, step-by-step protocols for the this compound studies are not publicly available in the cited literature. However, the following summaries outline the methodologies used.
Preclinical Study in Rat Models[7]
-
Animal Models:
-
Post-myocardial infarction (MI) induced cardiorenal fibrosis model.
-
Chronic kidney disease model induced by uninephrectomy (UNX).
-
-
Drug Administration:
-
This compound (170 ng/kg/min) or vehicle was administered for 2 weeks via a subcutaneous osmotic pump.
-
-
Assessments:
-
Cardiorenal function and structure were assessed 3 to 4 weeks after MI or UNX.
-
Plasma aldosterone levels were measured at the end of the study.
-
-
Statistical Analysis:
-
Comparisons between the this compound and vehicle groups were performed using appropriate statistical tests (p-value < 0.05 considered significant).
-
Human Proof-of-Concept Study[1]
-
Study Population:
-
Patients with stable, chronic heart failure (ejection fraction ≤ 40%).
-
-
Study Design:
-
Randomized, double-blind, placebo-controlled trial.
-
-
Drug Administration:
-
This compound (20 ng/kg/min) or placebo was infused intravenously for 4 hours.
-
-
Assessments:
-
Plasma aldosterone levels were measured at baseline and at multiple time points during and after the infusion.
-
Glomerular filtration rate (GFR), blood pressure, and plasma cGMP were also monitored.
-
-
Statistical Analysis:
-
Changes from baseline were compared between the this compound and placebo groups (p-value < 0.05 considered significant).
-
Experimental Workflow
The general workflow for a preclinical study investigating the aldosterone-suppressing effects of this compound is as follows:
Caption: Preclinical experimental workflow for this compound.
Conclusion
This compound demonstrates a clear aldosterone-suppressing effect through its unique mechanism of activating natriuretic peptide receptors. While direct comparative data with Spironolactone and Eplerenone are lacking, the available evidence suggests that this compound offers a novel and mechanistically distinct approach to targeting the deleterious effects of aldosterone. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety of this compound against established mineralocorticoid receptor antagonists in relevant patient populations. The distinct signaling pathway of this compound may offer advantages in specific clinical scenarios and represents a promising avenue for future drug development in cardiovascular and renal medicine.
References
- 1. Natriuretic peptides receptors in human aldosterone-secreting adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]
- 3. Natriuretic peptide based therapeutics for heart failure: this compound: A novel first-in-class designer natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the aldosterone-blocking agents eplerenone and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comparison of the Aldosterone‐blocking Agents Eplerenone and Spironolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Changes in cardiac aldosterone and its synthase in rats with chronic heart failure: an intervention study of long-term treatment with recombinant human brain natriuretic peptide - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the pharmacokinetic profiles of Cenderitide and native natriuretic peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of Cenderitide, a novel chimeric natriuretic peptide, and the native natriuretic peptides: Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). The information presented herein is supported by experimental data to offer an objective analysis for research and drug development applications.
Executive Summary
This compound is a designer peptide engineered for the treatment of heart failure, created by fusing human C-type natriuretic peptide (CNP) with the C-terminus of Dendroaspis natriuretic peptide (DNP)[1][2]. This unique structure confers dual agonism on natriuretic peptide receptors A and B (NPR-A and NPR-B), combining the anti-fibrotic and anti-proliferative effects of CNP with the potent natriuretic and diuretic actions of DNP[1][2][3]. Crucially, this compound exhibits enhanced resistance to degradation by neprilysin (NEP), a key enzyme in natriuretic peptide clearance, suggesting a more favorable pharmacokinetic profile compared to its native counterparts[1][4]. Native natriuretic peptides, while central to cardiovascular homeostasis, are characterized by very short half-lives, limiting their therapeutic potential[5][6][7].
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and the native natriuretic peptides.
| Parameter | This compound | Atrial Natriuretic Peptide (ANP) | B-type Natriuretic Peptide (BNP) | C-type Natriuretic Peptide (CNP) |
| Half-life (t½) | Longer effective half-life due to NEP resistance; specific value not yet established in published literature. | ~2-5 minutes[5][6]. (2.4 ± 0.7 min in CHF patients[7]) | ~12-20 minutes[6][8]. (12.1 ± 3.0 min in CHF patients[7]) | ~2.6 minutes (shortest of the native peptides)[6] |
| Clearance (CL) | Reduced clearance compared to native peptides due to NEP resistance. | 48.2 ± 24.1 mL/min/kg (in CHF patients)[7] | 10.1 ± 2.7 mL/min/kg (in CHF patients)[7] | Rapid clearance, primarily by lungs, kidney, and vasculature[6]. |
| Primary Clearance Mechanisms | Neprilysin (NEP) degradation (reduced susceptibility) and NPR-C receptor-mediated clearance[1][4]. | Neprilysin (NEP) degradation and NPR-C receptor-mediated clearance[5][6]. | Neprilysin (NEP) degradation (less susceptible than ANP/CNP) and NPR-C receptor-mediated clearance[6]. | Neprilysin (NEP) degradation and NPR-C receptor-mediated clearance[6]. |
| Receptor Affinity | Dual agonist for NPR-A and NPR-B[1][3][9]. | NPR-A[9][10]. | NPR-A[9][10]. | NPR-B[9][10]. |
Signaling Pathways and Mechanism of Action
Natriuretic peptides exert their biological effects by binding to membrane-bound guanylyl cyclase-linked receptors. ANP and BNP bind to NPR-A, while CNP binds to NPR-B[9][10]. This compound is unique in its ability to activate both receptor types[1][3]. Receptor activation catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP), which in turn mediates downstream effects such as vasodilation, natriuresis, and inhibition of fibrosis and hypertrophy[5][10]. All natriuretic peptides are also cleared from circulation via the Natriuretic Peptide Receptor-C (NPR-C), which internalizes and degrades them without a cGMP signaling cascade[6][10].
Experimental Protocols
The pharmacokinetic parameters detailed in this guide are determined through rigorous experimental protocols, typically involving human clinical trials or animal studies.
General Protocol for Human Pharmacokinetic Studies
-
Subject Recruitment: Healthy volunteers or patients with specific conditions (e.g., stable chronic heart failure) are recruited based on defined inclusion and exclusion criteria[4][7].
-
Baseline Measurement: A baseline period (e.g., 1-2 hours) is established where vital signs, blood, and urine samples are collected before administering the peptide[4].
-
Drug Administration: The peptide (e.g., this compound, ANP, or BNP) is administered via a controlled intravenous infusion at a specific dose (e.g., 20 ng/kg/min for this compound) for a set duration (e.g., 4 hours)[4][7].
-
Serial Sampling: Blood and urine samples are collected at multiple time points during and after the infusion (e.g., 0, 2, 5, 15, 30, 60, 120 minutes post-infusion) to measure peptide and biomarker concentrations[7].
-
Quantification of Peptides and Biomarkers:
-
Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) are standard methods for quantifying the concentration of natriuretic peptides in plasma[11][12]. These assays use specific antibodies to detect the target peptide. For RIA, a radiolabeled peptide competes with the sample peptide for antibody binding, allowing for quantification[12][13][14]. ELISA kits are commercially available for quantifying peptides like CNP in various sample types including plasma and serum[15].
-
Biomarker Analysis: Plasma and urinary levels of cGMP are measured to assess the pharmacodynamic response and receptor activation[4][16].
-
-
Pharmacokinetic Analysis: The concentration-time data are analyzed using pharmacokinetic models (e.g., a one-compartment model) to calculate parameters such as half-life, clearance, and volume of distribution[7].
This compound: A Structurally Engineered Advantage
The key distinction of this compound lies in its chimeric structure, which was rationally designed to overcome the limitations of native natriuretic peptides. By combining the CNP structure with the DNP C-terminus, this compound achieves a unique pharmacological profile.
This dual activation of NPR-A and NPR-B provides both renal-enhancing and anti-fibrotic actions from a single molecule[2]. Furthermore, its engineered resistance to degradation by neprilysin suggests a longer duration of action and potentially allows for more stable therapeutic levels, a significant advantage over the fleeting activity of native ANP and CNP[1][4]. In clinical studies with stable heart failure patients, a 4-hour infusion of this compound was shown to be safe, well-tolerated, and effective at increasing plasma and urinary cGMP without causing significant hypotension[4].
References
- 1. Natriuretic Peptide Based Therapeutics For Heart Failure: this compound: A Novel First-In-Class Designer Natriuretic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States [mdpi.com]
- 3. This compound: structural requirements for the creation of a novel dual particulate guanylyl cyclase receptor agonist with renal-enhancing in vivo and ex vivo actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Human Study to Evaluate Safety, Tolerability, and Cyclic GMP Activating Properties of this compound in Subjects With Stable Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Natriuretic Peptide Metabolism, Clearance and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANP is cleared much faster than BNP in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Natriuretic Peptide B Type Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioimmunoassay for plasma C-type natriuretic peptide determination: a methodological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioimmunoassay for atrial natriuretic peptide: method and results in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. CNP ELISA Kits [thermofisher.com]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Frontier of Research: A Guide to the Proper Disposal of Cenderitide
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound like Cenderitide extends beyond its experimental application. Proper disposal is a critical final step, ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe and effective disposal of this compound, a novel natriuretic peptide, in a laboratory or clinical research setting.
This compound, as an investigational peptide therapeutic, requires careful handling and disposal. While specific guidelines for this compound are not extensively published, established best practices for the disposal of investigational drugs and laboratory chemicals provide a clear framework. The paramount principle is to manage all unused or residual this compound, as well as any contaminated materials, in accordance with federal, state, and local environmental control regulations[1].
Core Principles of this compound Disposal
The disposal of this compound should be approached with the same rigor as its handling and use in experimental protocols. The following principles form the foundation of a safe disposal plan:
-
Institutional Compliance: Always consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to their specific protocols for investigational drug disposal[1][2]. EHS can provide guidance on whether this compound is classified as a hazardous or non-hazardous waste within your institution's framework.
-
Segregation is Key: this compound waste should be collected in separate, clearly labeled containers to avoid mixing with other chemical or biological waste streams[3][4][5]. This prevents unforeseen chemical reactions and ensures the waste is directed to the appropriate disposal pathway.
-
Secure Containment: Utilize waste containers that are in good condition, compatible with the chemical nature of this compound, and can be securely sealed[3][4][5]. Containers should be labeled as "Hazardous Waste" or with another designation as required by your institution, and the contents should be clearly identified[4].
-
Incineration as the Gold Standard: The preferred method for the ultimate destruction of investigational drugs is incineration by a licensed professional waste disposal service[1][6]. This ensures the complete destruction of the active peptide.
-
Documentation: Maintain meticulous records of all disposed this compound, including quantities, dates, and the method of disposal. This is crucial for regulatory compliance and institutional oversight[1][6].
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the proper disposal of this compound in various forms, from unused stock to contaminated labware.
1. Initial Assessment and Consultation:
-
Contact EHS: Before generating any this compound waste, contact your institution's EHS office to determine the specific disposal requirements for investigational peptides[1][2].
-
Review Safety Data Sheet (SDS): Although a specific SDS for this compound disposal may not be available, review any manufacturer-provided safety information for handling and storage recommendations[1].
2. Waste Segregation and Collection:
-
Designated Waste Containers: Establish separate, clearly labeled waste containers for the following categories of this compound waste:
-
Unused/Expired this compound: This includes any remaining lyophilized powder or stock solutions.
-
Contaminated Labware: Pipette tips, vials, tubes, and any other disposable materials that have come into direct contact with this compound.
-
Contaminated Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE that are contaminated with this compound.
-
-
Container Specifications:
3. Disposal Procedures:
-
Unused/Expired this compound:
-
For lyophilized powder, do not attempt to open the vial. Place the entire sealed vial into the designated "Unused/Expired this compound" waste container.
-
For solutions, do not pour them down the drain[7]. Collect them in a sealed, compatible container labeled for liquid this compound waste.
-
-
Contaminated Labware:
-
Place all disposable labware that has come into contact with this compound directly into the designated "Contaminated Labware" waste container.
-
Do not attempt to clean and reuse disposable items.
-
-
Contaminated PPE:
-
Remove contaminated PPE carefully to avoid skin contact.
-
Place all contaminated PPE into the designated waste stream for chemically contaminated items, as advised by your EHS department.
-
4. Storage and Pickup:
-
Temporary Storage: Store sealed this compound waste containers in a designated, secure area within the laboratory, away from general lab traffic[4][7].
-
Waste Pickup: Arrange for the pickup of your this compound waste by your institution's hazardous waste management service in a timely manner. Do not allow waste to accumulate[3][4].
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes the key procedural parameters based on general best practices for investigational drug disposal.
| Parameter | Guideline | Source |
| Waste Segregation | Separate containers for unused drug, contaminated labware, and PPE. | [3][4][5] |
| Container Type | Compatible, leak-proof, and securely sealed. | [3][4][5] |
| Labeling | Clearly identify contents as "this compound Waste" and include any other required hazard information. | [4] |
| Disposal Method | Incineration via a licensed waste disposal service. | [1][6] |
| Record Keeping | Maintain a log of disposed quantities, dates, and disposal method. | [1][6] |
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow from Generation to Documentation.
References
- 1. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 2. Researcher's Guide - Environmental Health and Safety - Purdue University [purdue.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
Essential Safety and Handling Guide for Cenderitide in Research Applications
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Cenderitide is paramount. This document provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment and support the integrity of your research.
This compound, a chimeric natriuretic peptide, is under investigation for its potential therapeutic effects. As with any research compound, a thorough understanding of its properties and the implementation of appropriate safety protocols are critical. This guide offers procedural, step-by-step guidance to address key operational questions.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, particularly in its lyophilized powder form, adherence to standard laboratory safety protocols is essential to minimize exposure risk.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or latex, powder-free. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. |
| Body Protection | Laboratory Coat | Standard, long-sleeved. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when handling bulk powder to avoid inhalation. |
Engineering Controls:
To further minimize inhalation risk, it is recommended to handle lyophilized this compound powder within a chemical fume hood or a biological safety cabinet.
Quantitative Data: Solubility and Stability
While comprehensive public data on the solubility and stability of this compound is limited, general characteristics of peptides and information from clinical studies provide valuable guidance.
Solubility Profile (General Guidance):
Peptides with hydrophilic properties, such as this compound, generally exhibit good solubility in aqueous solutions. For research purposes, reconstitution in sterile, distilled water or a buffered solution is common practice.
| Solvent | Expected Solubility | Notes |
| Sterile Water | Soluble | Recommended for initial reconstitution. |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Soluble | Suitable for many biological assays. |
| Dimethyl Sulfoxide (DMSO) | May be soluble | Often used for creating stock solutions of peptides. |
| Ethanol | Limited Solubility | Generally not a primary solvent for peptides like this compound. |
Stability Profile (General Guidance):
The stability of this compound is crucial for experimental consistency. Lyophilized peptides are significantly more stable than peptides in solution.
| Condition | Form | Recommended Storage Temperature | Expected Stability |
| Long-term Storage | Lyophilized Powder | -20°C or -80°C | Several years |
| Short-term Storage | Lyophilized Powder | 2-8°C | Weeks to months |
| Working Solution | In Aqueous Buffer | 2-8°C | Up to 24 hours |
| Working Solution | In Aqueous Buffer | -20°C | Up to 1 week (avoid repeated freeze-thaw cycles) |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound:
This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's specific instructions if available.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 15-20 minutes to prevent condensation.
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of sterile, distilled water or an appropriate buffer to the vial. Aim the stream of the solvent down the side of the vial to gently dissolve the powder.
-
Mixing: Gently swirl or roll the vial to ensure complete dissolution. Avoid vigorous shaking or vortexing, as this can cause aggregation or degradation of the peptide.
-
Visual Inspection: The resulting solution should be clear and free of particulate matter.
-
Aliquoting and Storage: For long-term use, it is recommended to aliquot the reconstituted solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Experimental Workflow for an In Vitro cGMP Assay:
This workflow outlines the key steps for assessing the biological activity of this compound by measuring cyclic guanosine monophosphate (cGMP) levels in cultured cells.
Workflow for an in vitro cGMP assay with this compound.
Signaling Pathway
This compound is a dual agonist of natriuretic peptide receptors A and B (NPR-A and NPR-B), which leads to the production of the second messenger cGMP. This pathway is involved in various physiological processes, including vasodilation and inhibition of cardiac fibrosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
